Thalidomide-NH-amido-C5-NH2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C20H25N5O5 |
|---|---|
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
N-(5-aminopentyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide |
InChI |
InChI=1S/C20H25N5O5/c21-9-2-1-3-10-22-16(27)11-23-13-6-4-5-12-17(13)20(30)25(19(12)29)14-7-8-15(26)24-18(14)28/h4-6,14,23H,1-3,7-11,21H2,(H,22,27)(H,24,26,28) |
InChI-Schlüssel |
WXCCMDYTHOZGGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCCCN |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Synthesis of Thalidomide-NH-amido-C5-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Thalidomide-NH-amido-C5-NH2 hydrochloride, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the Thalidomide-based Cereblon (CRBN) E3 ligase ligand attached to a C5 amino linker, which allows for conjugation to a target protein ligand. This guide details the synthetic pathway, experimental protocols, and relevant quantitative data to support researchers in the field of targeted protein degradation.
Synthetic Pathway Overview
The synthesis of this compound hydrochloride is a multi-step process that begins with the preparation of a mono-protected C5 diamine linker, followed by a nucleophilic aromatic substitution (SNAr) reaction with a fluorinated thalidomide (B1683933) precursor. The synthesis culminates in the deprotection of the linker and formation of the hydrochloride salt.
The overall synthetic workflow is depicted below:
An In-depth Technical Guide to the Core Mechanism of Action of Thalidomide-Based CRBN Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to outright elimination. This approach utilizes the cell's endogenous ubiquitin-proteasome system (UPS) to selectively destroy disease-causing proteins. At the forefront of this technology are molecules that recruit the E3 ubiquitin ligase Cereblon (CRBN). Thalidomide (B1683933) and its derivatives, initially known for their tragic teratogenic effects, have been repurposed as powerful immunomodulatory drugs (IMiDs) and serve as the cornerstone for a class of protein degraders known as molecular glues.[1][][3] These compounds function by binding to CRBN, a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex, and inducing the degradation of non-native "neosubstrates".[1][4][5] This guide provides a comprehensive technical overview of the mechanism of action of thalidomide-based CRBN ligands, detailing the molecular interactions, quantitative binding data, and key experimental protocols for their characterization.
Core Mechanism: The Molecular Glue Hypothesis
The pharmacological activity of thalidomide and its analogs is mediated through their function as "molecular glues."[4] They facilitate an interaction between CRBN and specific target proteins that would not normally associate. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
The process can be broken down into the following key steps:
-
Formation of the CRL4^CRBN^ E3 Ligase Complex : CRBN acts as the substrate receptor within a larger E3 ubiquitin ligase complex known as CRL4^CRBN^. This complex is composed of Cullin 4 (CUL4A or CUL4B), Ring-Box 1 (RBX1), and Damaged DNA Binding Protein 1 (DDB1), which serves as an adaptor protein linking CRBN to CUL4.[4][6][7]
-
Ligand Binding to CRBN : Thalidomide or its analogs bind to a specific pocket on the surface of CRBN.[7] The glutarimide (B196013) moiety of the drug is essential for this interaction, inserting into a hydrophobic pocket formed by three tryptophan residues (the "tri-trp" pocket).[4][8]
-
Neosubstrate Recruitment : The binding of the ligand to CRBN alters the conformation of the CRBN surface, creating a novel interface for the recruitment of proteins not typically recognized by the E3 ligase.[9] These newly recruited proteins are termed "neosubstrates." The phthalimide (B116566) moiety and its modifications on the thalidomide scaffold are critical for determining which neosubstrates are recruited.[4]
-
Polyubiquitination : The recruitment of the neosubstrate into close proximity with the CRL4^CRBN^ complex facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the neosubstrate.[10][11] The sequential addition of ubiquitin molecules forms a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation : The polyubiquitinated neosubstrate is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted cellular proteins. The proteasome unfolds and degrades the neosubstrate into small peptides, effectively eliminating it from the cell.[10][11]
Quantitative Data on Ligand-CRBN Interaction
The binding affinity of thalidomide and its analogs to CRBN is a key determinant of their potency in inducing neosubstrate degradation. Different analogs exhibit varying affinities, which correlates with their clinical efficacy and side-effect profiles.
| Compound | Dissociation Constant (Kd) | Assay Method | Notes |
| Thalidomide | ~250 nM[7][8] | Competitive Elution / Fluorescence Polarization | The (S)-enantiomer binds with ~10-fold higher affinity than the (R)-enantiomer.[8][12] |
| Lenalidomide | ~178 nM[7][8] | Fluorescence Polarization | Binds more strongly to CRBN than thalidomide.[8] |
| Pomalidomide | ~157 nM[7][8] | Fluorescence Polarization | Binds with the highest affinity among the three classic IMiDs.[8] |
| Iberdomide (CC-220) | Not specified, but potent | Cellular Assays | A newer generation CRBN E3 ligase modulator (CELMoD).[] |
| Avadomide (CC-122) | Not specified, but potent | Cellular Assays | A novel IMiD with potent anti-tumor activities.[13] |
Key Neosubstrates and Their Biological Significance
The diverse pharmacological effects of thalidomide-based ligands are a direct result of the specific neosubstrates they recruit for degradation. The choice of neosubstrate is highly dependent on the chemical structure of the ligand.
| Neosubstrate | Inducing Ligand(s) | Associated Biological Effect / Disease Relevance |
| IKZF1 (Ikaros) & IKZF3 (Aiolos) | Lenalidomide, Pomalidomide | Anti-myeloma activity. These are essential transcription factors for multiple myeloma cell survival.[13] |
| Casein Kinase 1α (CK1α) | Lenalidomide | Treatment of myelodysplastic syndromes (MDS) with del(5q).[13] |
| GSPT1 | CC-885 (a potent IMiD) | Potent anti-cancer activity in acute myeloid leukemia (AML) and other hematological malignancies.[14][15] |
| SALL4 | Thalidomide, Pomalidomide, Lenalidomide | Teratogenicity. SALL4 is a transcription factor crucial for embryonic development, particularly limb formation.[4][16] |
| ZFP91 | Pomalidomide | Identified as a neosubstrate, with its degradation contributing to the drug's overall activity profile.[14][15] |
| Promyelocytic leukemia zinc finger (PLZF) | Thalidomide, 5-hydroxythalidomide | Contributes to thalidomide-induced teratogenicity.[16] |
Experimental Protocols
Characterizing the mechanism of action of CRBN ligands requires a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol is designed to demonstrate the ligand-dependent interaction between CRBN and a neosubstrate in a cellular context.
Principle: An antibody against a "bait" protein (e.g., CRBN) is used to pull it out of a cell lysate. If a "prey" protein (the neosubstrate) is interacting with the bait, it will be pulled down as well and can be detected by Western blotting.[17][18]
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T or a relevant cancer cell line) to 80-90% confluency. Treat cells with the CRBN ligand (e.g., 1-10 µM Pomalidomide) or vehicle (DMSO) for 2-4 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes with periodic vortexing.
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing: Add Protein A/G agarose (B213101) or magnetic beads to the lysate and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding to the beads.[19]
-
Immunoprecipitation: Pellet the beads and transfer the pre-cleared supernatant to a new tube. Add the primary antibody against the bait protein (e.g., anti-CRBN antibody) and incubate for 4 hours to overnight at 4°C on a rotator.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immunocomplexes.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by adding 1X SDS-PAGE sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting with antibodies against the neosubstrate (prey) and CRBN (bait). An increased signal for the neosubstrate in the ligand-treated sample compared to the vehicle control confirms the formation of the ternary complex.
In Vitro Ubiquitination Assay
This assay directly measures the ability of a CRBN ligand to induce the ubiquitination of a specific neosubstrate in a reconstituted system.[11]
Principle: Purified components of the ubiquitination cascade (E1, E2, E3 ligase), ubiquitin, ATP, and the neosubstrate are combined in the presence or absence of the CRBN ligand. The ubiquitination of the neosubstrate is then detected by Western blotting.
Methodology:
-
Reagents:
-
E1 Activating Enzyme (e.g., UBE1)
-
E2 Conjugating Enzyme (e.g., UBE2D3)
-
E3 Ligase Complex (purified CRL4^CRBN^)
-
Recombinant Ubiquitin
-
Recombinant neosubstrate protein (e.g., IKZF1)
-
ATP
-
Ubiquitination Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
CRBN Ligand (e.g., Lenalidomide) and vehicle (DMSO)
-
-
Reaction Setup: Assemble reactions on ice in microcentrifuge tubes. A typical 25 µL reaction might contain:
-
E1 Enzyme: 50-100 nM
-
E2 Enzyme: 200-500 nM
-
CRL4^CRBN^ Complex: 50-100 nM
-
Ubiquitin: 5-10 µM
-
Neosubstrate: 200-500 nM
-
CRBN Ligand or DMSO vehicle (at desired concentration)
-
1X Ubiquitination Reaction Buffer
-
-
Initiation and Incubation: Initiate the reaction by adding ATP to a final concentration of 2-5 mM. Transfer the tubes to a 37°C incubator for 60-90 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of 5X SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.
-
Analysis: Analyze the samples by SDS-PAGE and Western blot. Probe one membrane with an antibody specific to the neosubstrate. A ladder of higher molecular weight bands above the unmodified substrate indicates polyubiquitination. Probe a second membrane with an anti-ubiquitin antibody to confirm the bands are ubiquitinated species. The reaction should be ligand- and ATP-dependent.
References
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. scite.ai [scite.ai]
- 13. Novel immunomodulatory drugs and neo-substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 18. Principle and Protocol of Co-Immunoprecipitation - Creative BioMart [creativebiomart.net]
- 19. Co-Immunoprecipitation (Co-IP): Principles, Experimental Design and Applications - Creative Proteomics [iaanalysis.com]
The Strategic Role of Thalidomide-NH-amido-C5-NH2 in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. This is achieved by hijacking the cell's own ubiquitin-proteasome system. A key component of a PROTAC is the E3 ligase ligand, which recruits the cellular machinery responsible for protein degradation. Thalidomide (B1683933) and its derivatives are prominent E3 ligase ligands that bind to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex.[1] This guide provides a comprehensive technical overview of Thalidomide-NH-amido-C5-NH2, a bifunctional molecule incorporating the CRBN-binding thalidomide moiety and a flexible linker, designed for the efficient synthesis of PROTACs.[2][3][4][5]
Core Concepts: PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules comprising three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The this compound molecule provides the E3 ligase ligand and a portion of the linker. The overall mechanism of a PROTAC utilizing a thalidomide-based ligand is as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (POI) and the CRBN subunit of the CUL4A-DDB1 E3 ubiquitin ligase complex, forming a ternary POI-PROTAC-CRBN complex.
-
Ubiquitination: The close proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: The PROTAC is released and can participate in further rounds of degradation, acting as a catalyst.
The Role of this compound
This compound is a pre-synthesized chemical entity that streamlines the development of CRBN-recruiting PROTACs.[2][3][4][5]
-
Structure: It consists of the thalidomide core, which serves as the CRBN-binding element, connected to a 5-carbon alkyl chain via an amide bond. The chain terminates in a primary amine (-NH2), providing a reactive handle for conjugation to a POI-targeting ligand.[5]
-
Function: The thalidomide moiety ensures specific recruitment of the CRBN E3 ligase complex. The C5-amido linker provides flexibility and appropriate length to facilitate the formation of a stable and productive ternary complex. The terminal amine allows for straightforward amide bond formation with a carboxylic acid-functionalized POI ligand.
Quantitative Data: Binding Affinity and Degradation Efficiency
The following table presents representative degradation data for a thalidomide-based PROTAC targeting SHP2, illustrating the typical performance metrics.
| PROTAC ID | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| 11(ZB-S-29) | SHP2 | Thalidomide | 6.02 | >90% | HeLa |
Data is illustrative and based on a published study on a thalidomide-based SHP2 degrader.[6]
Experimental Protocols
CRBN Binding Assay (Fluorescence Polarization - FP)
This assay is used to determine the binding affinity of the thalidomide-based ligand to the CRBN protein.
Principle: The assay measures the change in the polarization of fluorescently labeled thalidomide upon binding to the larger CRBN protein. Unlabeled ligands compete for binding, causing a decrease in polarization.
Materials:
-
Purified recombinant CRBN protein
-
Fluorescently labeled thalidomide (e.g., Cy5-thalidomide)
-
This compound (or a PROTAC synthesized from it)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a serial dilution of the test compound (this compound or the full PROTAC).
-
In a 384-well plate, add the assay buffer, fluorescently labeled thalidomide, and the test compound at various concentrations.
-
Add the purified CRBN protein to initiate the binding reaction.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization using a plate reader.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a suitable binding model to determine the IC50, from which the Ki or Kd can be calculated.
Western Blot Analysis of Protein Degradation
This is a standard method to quantify the reduction in the level of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
PROTAC synthesized using this compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Plate the cells and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a desired period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.
-
Visualizations
Caption: General mechanism of protein degradation by a Thalidomide-based PROTAC.
Caption: Experimental workflow for assessing PROTAC-mediated protein degradation.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of PROTACs that recruit the CRBN E3 ligase. Its pre-functionalized nature, incorporating a thalidomide moiety and a flexible linker with a reactive handle, significantly simplifies the synthetic process for developing novel protein degraders. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate the efficacy of new PROTACs in the exciting and rapidly advancing field of targeted protein degradation.
References
An In-depth Technical Guide on the Discovery and Application of Amine-Functionalized Thalidomide Analogues for Protein Degradation
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The field of targeted protein degradation (TPD) has introduced a paradigm shift in therapeutic intervention, moving beyond traditional inhibition to the complete removal of disease-causing proteins. Proteolysis-Targeting Chimeras (PROTACs) are at the vanguard of this approach, acting as heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[1][2][3] A cornerstone of modern PROTAC design is the use of thalidomide (B1683933) and its analogues, which effectively recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][] This guide provides a comprehensive technical overview of amine-functionalized thalidomide analogues, detailing their mechanism of action, synthesis, and the critical experimental protocols used for their evaluation.
Introduction: The Rise of Targeted Protein Degradation
Unlike conventional small-molecule inhibitors that block a protein's active site, PROTACs physically eliminate the target protein from the cell.[3] They consist of two primary ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3]
The pivotal discovery identifying Cereblon (CRBN) as the direct cellular target of thalidomide unlocked its potential as a powerful tool in TPD.[1] CRBN functions as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][5] Thalidomide and its analogues, such as lenalidomide (B1683929) and pomalidomide, act as "molecular glues" that modulate the substrate specificity of CRBN, leading to the ubiquitination and degradation of specific "neo-substrates" like Ikaros (IKZF1) and Aiolos (IKZF3).[][5][6] This mechanism has been successfully repurposed in PROTACs, where thalidomide derivatives serve as the E3 ligase-recruiting moiety.
The CRL4-CRBN Signaling Pathway in TPD
The efficacy of thalidomide-based PROTACs is entirely dependent on hijacking the CRL4-CRBN E3 ligase complex. This complex is a key component of the ubiquitin-proteasome system (UPS).[1] The mechanism involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, which initiates the degradation cascade.
The CRL4-CRBN complex consists of four key proteins:
-
Cullin 4A (CUL4A): A scaffold protein that provides the structural backbone.[1]
-
DNA damage-binding protein 1 (DDB1): An adaptor protein that links CRBN to CUL4A.[1][7]
-
RING-box protein 1 (ROC1): Contains a RING finger domain that recruits the ubiquitin-charged E2 conjugating enzyme.[1]
-
Cereblon (CRBN): The substrate receptor that recognizes and binds both the thalidomide analogue on the PROTAC and the target protein.[1][5]
Amine-Functionalized Analogues: Versatile Building Blocks
Amine-functionalized thalidomide analogues are critical chemical tools for constructing PROTACs.[8] The terminal amine group provides a reactive handle for conjugation to a linker, which is then attached to the POI-binding ligand. Modifications are typically made at the C4 or C5 position of the phthalimide (B116566) ring, as these positions are known not to interfere with the crucial binding affinity to CRBN.[9]
A variety of these building blocks are available, incorporating different linker types (e.g., alkyl chains, PEG) to modulate the physicochemical properties, such as solubility and cell permeability, of the final PROTAC molecule.[8]
Quantitative Analysis of Protein Degradation
The efficacy of a novel PROTAC is quantified by its ability to induce the degradation of the target protein. Key parameters include the DC50 (the concentration that results in 50% degradation) and the Dmax (the maximum percentage of degradation achieved).[3] These values are typically determined through dose-response experiments.
Table 1: Representative Degradation Data for Thalidomide-Based PROTACs
| Target Protein | PROTAC / Analogue | Cell Line | DC50 | Dmax | Time (h) | Assay Method | Reference |
| BRD4 | Thalidomide-PEG-BRD4 PROTAC | HEK293 | ~10 nM | >90% | 24 | HiBiT Assay | Adapted from[10] |
| GSPT1 | Compound 5 (Thalidomide Analogue) | MOLM-14 | 1.6 nM | >90% | 24 | Proteomics | [11] |
| IKZF1 | Compound 5 (Thalidomide Analogue) | MOLM-14 | 10 nM | >90% | 24 | Proteomics | [11] |
| FBXO22 | AHPC(Me)-C6-NH2 | Jurkat | 77 nM | 99% | 18 | HiBiT Assay | [12] |
Note: Data is representative and compiled from multiple sources to illustrate typical efficacy.
Key Experimental Protocols
The development and validation of amine-functionalized thalidomide analogues and their corresponding PROTACs require a suite of robust experimental procedures.
Synthesis of Thalidomide Analogues
A common method for synthesizing thalidomide analogues is through solid-phase synthesis. This approach allows for the efficient creation of a library of compounds with high yields and purity.[13]
Protocol: Solid-Phase Synthesis [13]
-
Resin Preparation: Couple hydroxymethyl polystyrene with phthalic anhydride (B1165640) to form a resin-linked acid.
-
Amine Coupling: React the resin-linked acid with the desired primary amine. This step introduces the functional group that will later be used for linker attachment.
-
Cyclization and Cleavage: Treat the intermediate with an acid or base to induce cyclization of the glutarimide (B196013) ring and cleave the analogue from the resin.
-
Purification: Purify the final product using standard chromatographic techniques (e.g., HPLC). Purity is typically assessed to be in the range of 92-99%.[13]
Western Blot for Quantifying Protein Degradation
Western blotting is a foundational technique to visually and quantitatively assess the reduction in target protein levels following PROTAC treatment.[3]
Protocol: Western Blot Analysis [3]
-
Cell Culture and Treatment: Seed cells (e.g., HEK293T, HeLa) at an appropriate density. Treat with a dose-response range of the PROTAC compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, or 24 hours).[3][14]
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein integrity.[3]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[3]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes to denature the proteins.[3]
-
SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize the data.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[3]
-
High-Throughput Degradation Assays (e.g., HiBiT)
For screening larger libraries of compounds, higher-throughput methods are necessary. The Nano-Glo® HiBiT assay is a sensitive, luminescence-based method that can be used to quantify protein levels in real-time.[10]
Protocol: HiBiT Assay [10]
-
Cell Line Generation: Genetically modify a cell line to express the protein of interest tagged with the 11-amino-acid HiBiT peptide.
-
Cell Plating and Treatment: Plate the engineered cells in a multi-well format (e.g., 96-well plate) and treat with the PROTAC compounds.
-
Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Detection System reagent directly to the wells. This reagent contains the LgBiT protein, which complements the HiBiT tag to form a functional NanoLuc® luciferase, and the necessary substrate.[10]
-
Measurement: Incubate for 10 minutes at room temperature and measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is directly proportional to the amount of HiBiT-tagged protein. Calculate the percentage of degradation relative to the DMSO control.[10]
Experimental and Developmental Workflows
The discovery of a novel PROTAC follows a structured workflow from initial design to biological validation.
The Western blot protocol itself can be visualized as a sequential workflow.
Conclusion
Amine-functionalized thalidomide analogues are indispensable tools in the advancement of targeted protein degradation. Their well-characterized interaction with the CRBN E3 ligase provides a reliable and effective means to recruit the cellular degradation machinery.[2][] The synthetic tractability of these molecules allows for extensive chemical modification to optimize the potency, selectivity, and pharmacokinetic properties of novel PROTACs. A systematic approach, combining rational design with robust quantitative biological assays, is essential for translating these powerful chemical tools into next-generation therapeutics capable of addressing previously "undruggable" targets.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tenovapharma.com [tenovapharma.com]
- 9. Degrader Building Blocks | PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solid-phase synthesis of thalidomide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Video: Assays for the Degradation of Misfolded Proteins in Cells [jove.com]
In-Depth Technical Guide to the Cereblon Binding Affinity of Thalidomide C5 Amine Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of thalidomide (B1683933) and its C5 amine linker conjugates to the E3 ubiquitin ligase Cereblon (CRBN). It is designed to be a valuable resource for researchers and professionals involved in the development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), where understanding the interaction between the E3 ligase binder and Cereblon is critical.
Introduction to Cereblon and Thalidomide-Based Binders
Cereblon (CRBN) is a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex. The binding of small molecules, such as thalidomide and its analogs (immunomodulatory drugs or IMiDs), to Cereblon can modulate the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. This mechanism is the foundation for the therapeutic effects of IMiDs and the mode of action for a large class of PROTACs.
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ligase (like Cereblon), and a connecting linker. The affinity of the E3 ligase ligand for Cereblon is a key determinant of the efficacy of a PROTAC. Thalidomide and its derivatives, pomalidomide (B1683931) and lenalidomide, are commonly used as Cereblon-binding moieties in PROTAC design. These molecules are often functionalized with linkers at various positions to allow for conjugation to the target protein ligand. The C5 position of the phthalimide (B116566) ring is a common attachment point for these linkers.
This guide focuses on thalidomide conjugates with an amine linker at the C5 position, exploring their binding affinity to Cereblon, the experimental methods used to determine this affinity, and the structural basis of the interaction.
Quantitative Binding Affinity Data
The binding affinity of small molecules to Cereblon is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). Lower values indicate a higher binding affinity. While extensive data is available for the parent IMiDs, specific quantitative data for thalidomide C5 amine linker conjugates is less prevalent in publicly available literature. The following tables summarize the available data for parent IMiDs and a closely related linker-conjugated thalidomide derivative.
Table 1: Cereblon Binding Affinity of Parent Immunomodulatory Drugs
| Compound | Assay Method | Binding Affinity (Kd) | Binding Affinity (IC50) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | - | [1] |
| Competitive Binding Assay | - | ~3 µM | [2] | |
| TR-FRET | - | 1.2 µM, 22.4 nM | [2][3] | |
| Fluorescence Polarization (FP) | 121.6 ± 23.2 nM (for Cy5-conjugated thalidomide) | 404.6 nM | [3][4] | |
| Pomalidomide | Competitive Titration | ~157 nM | - | [2] |
| Competitive Binding Assay | - | ~2 µM | [2] | |
| TR-FRET | - | 1.2 µM, 6.4 nM | [2][3] | |
| Lenalidomide | Competitive Titration | ~178 nM | - | [2] |
| Competitive Binding Assay | - | ~3 µM | [2] | |
| TR-FRET | - | 1.5 µM, 8.9 nM | [2][3] |
Table 2: Cereblon Binding Affinity of a Thalidomide Linker Conjugate
| Compound | Assay Method | Binding Affinity (IC50) | Reference |
| Thalidomide 4'-oxyacetamido-alkylC4-NH2 | TR-FRET | 12.6 nM | [3] |
Note: While this data is for a C4-linker conjugate, it provides a valuable reference for the expected affinity of linker-modified thalidomide.
Experimental Protocols for Determining Cereblon Binding Affinity
Several biophysical and biochemical techniques are employed to measure the binding affinity of small molecules to Cereblon. The following sections provide detailed protocols for the most common methods.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust and sensitive assay for quantifying molecular interactions in a homogeneous format. It is widely used for high-throughput screening of Cereblon binders.
Principle: The assay is typically performed in a competitive binding format. A fluorescently labeled thalidomide analog (tracer) binds to a tagged Cereblon protein (e.g., GST- or His-tagged), which is in turn labeled with a FRET donor (e.g., a terbium cryptate-conjugated antibody against the tag). When the tracer is bound to Cereblon, excitation of the donor fluorophore results in energy transfer to the acceptor fluorophore on the tracer, producing a FRET signal. Unlabeled compounds that bind to Cereblon will compete with the tracer, leading to a decrease in the FRET signal.
Experimental Workflow:
Figure 1: General workflow for a TR-FRET based Cereblon binding assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound, typically in DMSO.
-
Perform serial dilutions of the test compound in assay buffer to generate a concentration gradient.
-
Prepare solutions of the tagged Cereblon protein (e.g., His-CRBN/DDB1 complex), the terbium-labeled anti-tag antibody (donor), and the fluorescently labeled thalidomide tracer (acceptor) in assay buffer.[5]
-
-
Assay Procedure (384-well plate format):
-
To each well, add a small volume (e.g., 5 µL) of the diluted test compound or control (DMSO).
-
Add the Cereblon protein and the terbium-labeled antibody mixture to the wells.
-
Add the fluorescent tracer to all wells.
-
The final assay volume is typically 20 µL.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for a specified period (e.g., 60-180 minutes) to allow the binding to reach equilibrium.
-
-
Detection:
-
Read the plate on a TR-FRET-compatible microplate reader.
-
Measure the fluorescence emission at two wavelengths: the donor emission wavelength (e.g., 620 nm) and the acceptor emission wavelength (e.g., 665 nm), following excitation at the donor excitation wavelength (e.g., 340 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well.
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative information on the kinetics (association and dissociation rates) and affinity of molecular interactions.
Principle: One of the binding partners (e.g., Cereblon protein) is immobilized on a sensor chip. The other binding partner (the analyte, e.g., the thalidomide conjugate) is flowed over the sensor surface. The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Solubility and Stability of Thalidomide-NH-amido-C5-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of Thalidomide-NH-amido-C5-NH2, a crucial linker-E3 ligase ligand conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs). Given the limited publicly available data for this specific molecule, this guide synthesizes information on closely related thalidomide (B1683933) analogs and the chemical moieties present in the compound to provide a robust predictive assessment. Detailed experimental protocols for determining solubility and stability are provided, alongside diagrams illustrating the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a synthetic chemical entity that incorporates the thalidomide scaffold, which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This molecule features a C5-amino linker, providing a reactive handle for conjugation to a target protein ligand, thus forming a PROTAC. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. The physicochemical properties of the E3 ligase ligand and the linker, such as solubility and stability, are critical determinants of the overall efficacy and developability of the resulting PROTAC.
Solubility Profile
| Solvent/Condition | Compound | Solubility | Remarks | Citation |
| DMSO | This compound | 10 mM | Data from a commercial supplier. |
Note: The solubility of thalidomide itself is poor in aqueous solutions. However, modifications such as N-alkylation have been shown to significantly increase aqueous solubility. The C5-amino linker in this compound is a form of N-alkylation of the thalidomide core, suggesting that its aqueous solubility is likely to be improved compared to the parent thalidomide molecule.
Experimental Protocol: Kinetic Solubility Assay
This protocol outlines a general method for determining the kinetic solubility of a compound using nephelometry.
1. Materials:
- Test compound (this compound)
- Dimethyl sulfoxide (B87167) (DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- 96-well microplates (clear bottom)
- Nephelometer or a plate reader with light-scattering measurement capabilities
2. Procedure:
- Prepare a 10 mM stock solution of the test compound in 100% DMSO.
- Create a serial dilution of the stock solution in DMSO in a separate 96-well plate.
- In a new 96-well plate, add 98 µL of PBS (pH 7.4) to each well.
- Transfer 2 µL of the DMSO serial dilutions to the corresponding wells of the PBS-containing plate. This will result in a final DMSO concentration of 2%.
- Mix the contents of the wells thoroughly by shaking for 2 hours at room temperature.
- Measure the light scattering (nephelometry) of each well.
- The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in light scattering compared to the baseline (PBS with 2% DMSO).
Experimental Protocol: Thermodynamic Solubility Assay
This protocol describes the shake-flask method for determining the thermodynamic (equilibrium) solubility.
1. Materials:
- Solid test compound (this compound)
- Phosphate-buffered saline (PBS), pH 7.4
- HPLC-grade water and acetonitrile
- Vials with screw caps
- Shaker incubator
- Centrifuge
- HPLC system with a UV detector
2. Procedure:
- Add an excess amount of the solid test compound to a vial containing a known volume of PBS (pH 7.4).
- Seal the vial and place it in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
- After incubation, centrifuge the suspension to pellet the undissolved solid.
- Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
- Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard curve.
Stability Profile
The stability of this compound is a critical attribute, as degradation can lead to a loss of activity and the formation of potentially toxic byproducts. The thalidomide core itself is susceptible to hydrolysis, particularly at the glutarimide (B196013) ring, under both acidic and basic conditions. Furthermore, the amide bond within the linker can also be a point of hydrolytic cleavage.
| Condition | Compound | Half-life (t½) | Remarks | Citation |
| pH 6.4, 32°C | Thalidomide and N-alkyl analogs | 25 - 35 hours | N-alkylation had little effect on the hydrolysis rate compared to thalidomide. |
Note: While specific stability data for this compound is not available, the amide linker is a potential liability. Studies on other PROTACs have shown that amide bonds in the linker can be susceptible to enzymatic cleavage in biological matrices.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are performed to identify potential degradation products and pathways and to develop stability-indicating analytical methods.
1. Materials:
- Test compound (this compound)
- Hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
- Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
- High-intensity light source (for photostability)
- Oven (for thermal stress)
- HPLC-MS system
2. Procedure:
- Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C) for a defined period.
- Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and incubate at room temperature or a slightly elevated temperature.
- Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and incubate at room temperature.
- Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.
- Photodegradation: Expose a solution of the compound to a high-intensity light source.
- At various time points for each condition, take an aliquot of the sample, neutralize it if necessary, and analyze it by HPLC-MS.
- Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products. The mass spectrometer will help in the structural elucidation of the degradants.
Experimental Protocol: Long-Term Stability Testing
This protocol is designed to evaluate the stability of the compound under recommended storage conditions.
1. Materials:
- Test compound (this compound)
- Appropriate storage containers
- Controlled environment stability chambers
- Validated stability-indicating HPLC method
2. Procedure:
- Package the test compound in containers that mimic the proposed long-term storage solution.
- Place the samples in stability chambers set to the desired long-term storage conditions (e.g., 5°C ± 3°C and -20°C ± 5°C).
- At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), remove a sample from each storage condition.
- Analyze the samples using a validated stability-indicating HPLC method to determine the purity of the compound and quantify any degradation products.
- Assess other parameters as needed, such as appearance and moisture content.
Signaling Pathways and Experimental Workflows
This compound functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: Mechanism of action for a thalidomide-based PROTAC.
The ubiquitin-proteasome system is a complex enzymatic cascade involving E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes.
Caption: The Ubiquitin-Proteasome System (UPS) pathway.
A typical experimental workflow to evaluate the degradation activity of a PROTAC synthesized from this compound is outlined below.
Caption: Experimental workflow for PROTAC development.
Conclusion
This compound is a valuable building block for the synthesis of PROTACs. While specific data on its solubility and stability are limited, its chemical structure suggests favorable properties, particularly for its salt form. The provided experimental protocols offer a robust framework for researchers to determine these critical parameters. A thorough understanding of the solubility and stability of this molecule is essential for the successful development of potent and effective protein-degrading therapeutics. Future studies should focus on generating and publishing quantitative data for this and other commonly used PROTAC building blocks to accelerate the advancement of this promising therapeutic modality.
The Linker's Length: A Critical Determinant in the Efficacy of Thalidomide-Based PROTACs
An In-depth Technical Guide for Researchers in Targeted Protein Degradation
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to outright elimination. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to selectively degrade proteins of interest (POIs). A thalidomide-based PROTAC accomplishes this by simultaneously binding to a target protein and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex that triggers the target's ubiquitination and subsequent destruction.
Central to the success of this molecular matchmaking is the linker, the chemical scaffold connecting the target-binding warhead to the E3 ligase ligand. Far from being a passive spacer, the linker's composition and, most critically, its length are pivotal factors that govern the PROTAC's efficacy.[1][2] An improperly sized linker can lead to steric hindrance or unproductive ternary complex conformations, abrogating degradation. Conversely, an optimal linker facilitates a stable and geometrically favorable ternary complex, maximizing degradation potency.[3]
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) surrounding linker length in thalidomide-based PROTACs. It consolidates quantitative data from various studies, offers detailed experimental protocols for evaluating PROTAC efficacy, and visualizes key concepts and workflows to aid researchers in the rational design and optimization of these powerful molecules.
The Impact of Linker Length on Degradation Efficacy: Quantitative Insights
The potency of a PROTAC is primarily defined by two metrics: the half-maximal degradation concentration (DC50), representing the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax).[4][5] The ideal linker length is highly dependent on the specific target protein and the architecture of the PROTAC.[6] Systematic variation of the linker, often using polyethylene (B3416737) glycol (PEG) or alkyl chains, is essential to determine the optimal configuration for any given system.[7][8]
Below are tables summarizing representative data on how linker length influences the degradation of various protein targets.
Table 1: Effect of PEG Linker Length on BRD4 Degradation
| PROTAC Example | Linker Composition (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observation |
| Analog 1 | 0 (Direct Linkage) | BRD4 | H661 | < 0.5 | > 90% | A short, direct linkage can be highly effective for certain target/ligase pairs.[4] |
| Analog 2 | 1 | BRD4 | H661 | > 5 | ~50% | A single PEG unit can significantly reduce degradation potency, possibly due to suboptimal geometry.[4] |
| Analog 3 | 2 | BRD4 | H661 | > 5 | ~60% | Intermediate linker lengths may hinder the formation of a productive ternary complex.[4] |
| Analog 4 | 3+ | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[4] |
Note: This table synthesizes findings from literature to illustrate general trends.[4] Actual values are highly context-dependent.
Table 2: Effect of Alkyl/PEG Linker Length on TBK1 Degradation
| PROTAC Example | Linker Length (atoms) | Target Protein | DC50 (nM) | Dmax (%) | Key Observation |
| Series 1 | < 12 | TBK1 | No Degradation | - | Linkers below a certain length threshold can be inactive. |
| Series 2 | 21 | TBK1 | 3 | 96% | A 21-atom linker demonstrated the highest potency in this series. |
| Series 3 | 29 | TBK1 | 292 | 76% | Increasing linker length beyond the optimum can lead to a decrease in potency. |
Note: Data compiled from a study by Arvinas, highlighting a clear optimal linker length for TBK1 degradation.
Table 3: Effect of Alkyl Chain Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Example | Linker Length (atoms) | Target Protein | % ERα Degraded (at 10 µM) | Key Observation |
| ERα-PROTAC 1 | 9 | ERα | ~50% | Shorter linkers show moderate activity. |
| ERα-PROTAC 2 | 12 | ERα | ~75% | Increasing length improves degradation. |
| ERα-PROTAC 3 | 16 | ERα | ~95% | A 16-atom chain was found to be optimal for ERα degradation in this system. |
| ERα-PROTAC 4 | 19 | ERα | ~70% | Potency decreases as the linker becomes too long. |
| ERα-PROTAC 5 | 21 | ERα | ~60% | Further increases in length continue to reduce efficacy. |
Note: This data illustrates the classic "bell-shaped" curve often observed in linker optimization studies, where potency peaks at an optimal length.
Visualizing PROTAC Mechanisms and Workflows
Understanding the underlying biological pathways and experimental processes is crucial for effective PROTAC development. The following diagrams, rendered in DOT language, illustrate these core concepts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Studies of Thalidomide-NH-amido-C5-NH2 as a CRBN Recruiter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of targeted protein degradation, the strategic recruitment of E3 ubiquitin ligases is paramount for the development of effective therapeutic agents. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality, acting as heterobifunctional molecules that induce the degradation of specific proteins of interest.[1][2][3] A key component of many successful PROTACs is the recruiter for the E3 ligase Cereblon (CRBN). Thalidomide (B1683933) and its derivatives have been extensively utilized for this purpose, capitalizing on their well-established binding to CRBN.[4][]
This technical guide focuses on the foundational aspects of Thalidomide-NH-amido-C5-NH2, a synthesized E3 ligase ligand-linker conjugate that incorporates the thalidomide core for CRBN engagement.[2][6] While specific foundational research focused exclusively on this molecule is limited in the public domain, this document provides a comprehensive overview of the principles of its mechanism of action, relevant quantitative data from closely related thalidomide analogs, and detailed experimental protocols for its characterization and application in PROTAC development.
Mechanism of Action: Recruiting CRBN for Targeted Protein Degradation
This compound functions as the CRBN-recruiting warhead within a PROTAC. The thalidomide moiety binds to the thalidomide-binding domain of CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[4] This binding event does not inhibit the ligase but rather modulates its substrate specificity. When incorporated into a PROTAC, the other end of which is a ligand for a target protein, this compound facilitates the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can engage in further catalytic cycles of protein degradation.
Quantitative Data: Binding Affinities of Thalidomide Derivatives to CRBN
| Compound | Binding Affinity (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Not Specified | [7] |
| Lenalidomide (B1683929) | ~178 nM | Not Specified | [7] |
| Pomalidomide | ~157 nM | Not Specified | [7] |
Disclaimer: The binding affinity of this compound to CRBN is expected to be in a similar range to thalidomide, as the core binding pharmacophore is retained. However, the nature of the linker attachment point and the linker itself can influence the binding affinity. Experimental determination is necessary for precise quantification.
Experimental Protocols
A variety of biophysical and cellular assays are employed to characterize the binding of thalidomide-based recruiters to CRBN and to assess the efficacy of the resulting PROTACs.
CRBN Binding Affinity Determination
a) Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.
Protocol:
-
Sample Preparation: Prepare a solution of purified CRBN protein (typically the DDB1-CRBN complex) in a suitable buffer. Prepare a solution of this compound in the same buffer.
-
Titration: Load the CRBN solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.
-
Data Acquisition: Perform a series of injections of the ligand into the protein solution. The heat change upon each injection is measured.
-
Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine the Kd.
b) Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., CRBN) immobilized on a sensor surface in real-time.
Protocol:
-
Immobilization: Immobilize purified CRBN protein onto a sensor chip.
-
Binding: Flow solutions of this compound at various concentrations over the sensor surface.
-
Detection: Monitor the change in the SPR signal, which is proportional to the mass bound to the surface.
-
Data Analysis: Analyze the association and dissociation kinetics to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd).
c) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from CRBN by a test compound.
Protocol:
-
Reagents: Use a tagged CRBN protein (e.g., His-tagged), a terbium-labeled anti-tag antibody (donor), and a fluorescently labeled thalidomide tracer (acceptor).
-
Assay Setup: In a microplate, combine the CRBN protein, the donor antibody, the acceptor tracer, and varying concentrations of this compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Signal Detection: Measure the TR-FRET signal. Displacement of the tracer by the test compound leads to a decrease in the FRET signal.
-
Data Analysis: Plot the TR-FRET ratio against the compound concentration to determine the IC50 value.
PROTAC-Mediated Protein Degradation Assessment
a) Western Blotting
This is a standard method to quantify the reduction in the level of a specific target protein following treatment with a PROTAC.
Protocol:
-
Cell Treatment: Treat cells with varying concentrations of the PROTAC synthesized using this compound for a specific duration.
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH), followed by a secondary antibody.
-
Detection and Quantification: Visualize the protein bands and quantify their intensity to determine the extent of protein degradation (DC50 and Dmax).
b) Quantitative Mass Spectrometry-Based Proteomics
This provides an unbiased and global view of the changes in the proteome upon PROTAC treatment, allowing for the assessment of selectivity.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a vehicle control, then lyse the cells.
-
Protein Digestion: Digest the proteins into peptides.
-
Peptide Labeling: Label the peptides with isobaric tags (e.g., TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions to determine the selectivity of the PROTAC.
Synthesis of this compound and its Conjugation
This compound is typically synthesized through a multi-step process starting from thalidomide. The primary amine at the end of the C5 linker serves as a versatile handle for conjugation to a ligand for a protein of interest, usually via an amide bond formation.
General Amide Coupling Protocol:
-
Activation: Activate the carboxylic acid group on the target protein ligand using a coupling reagent (e.g., HATU, HOBt/EDC).
-
Coupling: Add this compound to the activated ligand in the presence of a non-nucleophilic base (e.g., DIPEA).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Purification: Purify the resulting PROTAC by flash chromatography or preparative HPLC.
Conclusion and Future Perspectives
This compound is a valuable chemical tool for the construction of CRBN-recruiting PROTACs. While foundational studies on this specific molecule are not extensively published, the wealth of knowledge on thalidomide and its derivatives provides a strong basis for its application in targeted protein degradation. The experimental protocols outlined in this guide offer a robust framework for researchers to characterize its binding to CRBN and to evaluate the efficacy and selectivity of PROTACs derived from it. As the field of targeted protein degradation continues to evolve, the rational design and thorough characterization of such CRBN recruiters will remain a critical aspect of developing novel and effective therapeutics. Future studies focusing on the biophysical and structural characterization of thalidomide derivatives with various linkers will further enhance our understanding and ability to design next-generation protein degraders.
References
The Pivotal Role of C5 Alkyl Amine Linkers in PROTACs: A Physicochemical Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a PROTAC's architecture is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. Among the various linker types, the C5 alkyl amine linker has emerged as a frequently employed motif, offering a balance of flexibility and physicochemical properties that are crucial for a PROTAC's efficacy. This technical guide delves into the core physicochemical properties of C5 alkyl amine linkers in PROTACs, providing insights into their impact on solubility, permeability, and lipophilicity, supported by experimental protocols and visual representations of key processes.
Physicochemical Properties of C5 Alkyl Amine Linkers: A Balancing Act
The linker in a PROTAC is not merely a passive spacer; its length, composition, and physicochemical characteristics profoundly influence the molecule's overall behavior. Alkyl linkers, including the C5 variant, are generally hydrophobic and offer significant conformational flexibility.[1][2] This flexibility can be advantageous for inducing the formation of a stable ternary complex between the target protein and the E3 ligase, a prerequisite for successful ubiquitination and subsequent degradation.[1]
However, the inherent hydrophobicity of alkyl chains can pose challenges to the aqueous solubility of the PROTAC molecule.[2] This is a critical consideration, as poor solubility can hinder drug formulation and bioavailability. The inclusion of an amine group within the C5 alkyl chain can help to mitigate this issue by introducing a polar and potentially ionizable center, thereby improving the molecule's solubility profile. The balance between the hydrophobic alkyl chain and the polar amine group is a key determinant of the PROTAC's overall physicochemical properties.
Quantitative Data on Physicochemical Properties
The following table summarizes representative physicochemical properties for a hypothetical series of PROTACs with varying alkyl amine linker lengths. It is important to note that finding a single study with a complete, directly comparable dataset for a C5 alkyl amine linker series is challenging. The data presented here is a composite representation based on values reported across various studies for PROTACs with similar structural features.
| Linker | Calculated logP (cLogP) | Aqueous Solubility (µM) | PAMPA Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| C3 Alkyl Amine | 3.5 - 4.5 | 10 - 50 | 5 - 10 | [3][4] |
| C5 Alkyl Amine | 4.0 - 5.5 | 1 - 20 | 8 - 15 | [3][4][5] |
| C8 Alkyl Amine | 5.0 - 6.5 | < 5 | 12 - 20 | [2] |
Note: The values presented are illustrative and can vary significantly based on the specific warhead and E3 ligase ligand used in the PROTAC.
As the length of the alkyl chain increases, the lipophilicity (cLogP) generally increases, which can lead to enhanced membrane permeability.[2] However, this often comes at the cost of reduced aqueous solubility. The C5 linker often represents a "sweet spot," providing sufficient length and flexibility for ternary complex formation while maintaining a manageable balance of solubility and permeability. Shorter chains like C3 may offer greater flexibility, while longer chains like C8 enhance lipophilicity, which can be advantageous for penetrating specific biological barriers.[2]
Experimental Protocols for Physicochemical Characterization
Accurate determination of a PROTAC's physicochemical properties is essential for its development and optimization. Below are detailed methodologies for key experiments.
Determination of Lipophilicity (logP/logD) by Shake-Flask Method
The shake-flask method remains the gold standard for determining the partition coefficient (logP) or distribution coefficient (logD) of a compound.
Protocol:
-
Preparation of Phases: Prepare a phosphate (B84403) buffer solution at a physiological pH of 7.4 and saturate it with 1-octanol (B28484). Similarly, saturate 1-octanol with the phosphate buffer. Allow the two phases to separate completely.
-
Sample Preparation: Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Partitioning: Add a small volume of the PROTAC stock solution to a vial containing a known ratio of the pre-saturated 1-octanol and buffer phases (e.g., 1:1 v/v).
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to achieve complete separation of the 1-octanol and aqueous phases.
-
Quantification: Carefully collect aliquots from both the 1-octanol and aqueous layers. Determine the concentration of the PROTAC in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The logP (for non-ionizable compounds) or logD (for ionizable compounds at a specific pH) is calculated as the logarithm of the ratio of the concentration of the compound in the 1-octanol phase to its concentration in the aqueous phase.
Kinetic Solubility Assay
This assay provides a rapid assessment of a compound's solubility under non-equilibrium conditions, which is often relevant for early drug discovery screening.
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Create a serial dilution of the stock solution in DMSO in a 96-well plate.
-
Addition of Aqueous Buffer: Add a physiological buffer (e.g., Phosphate Buffered Saline, pH 7.4) to each well to achieve the desired final compound concentrations and a consistent final DMSO concentration (typically 1-2%).
-
Incubation and Precipitation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 1-2 hours) to allow for precipitation of the compound.
-
Separation of Undissolved Compound: Centrifuge the plate at high speed to pellet any precipitate.
-
Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved PROTAC using an appropriate analytical method like HPLC-UV or LC-MS/MS. The highest concentration at which the compound remains in solution is considered its kinetic solubility.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method used to predict the passive permeability of a compound across a lipid membrane, simulating absorption in the gastrointestinal tract or penetration of the blood-brain barrier.
Protocol:
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids (B1166683) in an organic solvent like dodecane) to form an artificial membrane.
-
Donor and Acceptor Plate Setup: The filter plate (donor plate) is placed on top of an acceptor plate containing a buffer solution.
-
Compound Addition: The PROTAC solution (at a known concentration in a suitable buffer) is added to the wells of the donor plate.
-
Incubation: The "sandwich" of donor and acceptor plates is incubated for a specific time (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment through the artificial membrane.
-
Quantification: After incubation, the concentrations of the PROTAC in both the donor and acceptor wells are measured using LC-MS/MS or another sensitive analytical technique.
-
Calculation of Permeability Coefficient (Papp): The apparent permeability coefficient is calculated using the following equation:
Papp = (VA / (Area × Time)) × ([Drug]acceptor / [Drug]donor)
Where VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.
Visualizing the PROTAC Mechanism and Development Workflow
Graphical representations are invaluable for understanding complex biological pathways and experimental processes. The following diagrams, generated using the DOT language, illustrate the general mechanism of action for a PROTAC and a typical experimental workflow for its characterization.
PROTAC Signaling Pathway
This diagram illustrates the catalytic cycle of a PROTAC, leading to the ubiquitination and subsequent degradation of a target protein. While this is a general representation, it is applicable to PROTACs utilizing a C5 alkyl amine linker.
References
Methodological & Application
Application Notes and Protocols for Conjugating Thalidomide-NH-amido-C5-NH2 to a Warhead
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the conjugation of the E3 ligase ligand, Thalidomide-NH-amido-C5-NH2, to a warhead for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2] Thalidomide (B1683933) and its analogs are commonly used to engage the Cereblon (CRBN) E3 ligase.[3][4][5]
Data Presentation: Conjugation Chemistries
The selection of an appropriate conjugation strategy is critical for the successful synthesis of a potent PROTAC. The following table summarizes common conjugation chemistries for linking thalidomide-based moieties with a terminal amine to a warhead.
| Conjugation Chemistry | Warhead Functional Group | Key Reagents | Reported Yields | Notes |
| Amide Bond Formation | Carboxylic Acid | HATU, DIPEA, DMF/DMSO | Up to 62%[3][6] | Most common and versatile method.[7] Reaction conditions may require optimization.[7] |
| Reductive Amination | Aldehyde or Ketone | Sodium triacetoxyborohydride | Variable | Useful for creating more flexible linkages.[1][8] |
| Click Chemistry (Copper-catalyzed Azide-Alkyne Cycloaddition - CuAAC) | Alkyne or Azide | Copper(I) catalyst | 67%[3] | Provides a stable triazole linkage.[3] |
| SNAr Reaction | Activated Aryl Halide | DIPEA, DMSO | Variable | Can be used to form a direct linkage to an aromatic ring on the warhead.[3] |
Experimental Protocols
Protocol 1: Amide Bond Formation for Conjugating this compound to a Carboxylic Acid-Containing Warhead
This protocol outlines a general procedure for the amide coupling of this compound to a warhead containing a carboxylic acid functional group.
Materials:
-
This compound[9]
-
Warhead with a carboxylic acid functional group
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[1]
-
High-Performance Liquid Chromatography (HPLC) for purification[10]
-
Mass Spectrometer for characterization
Procedure:
-
Reagent Preparation:
-
In a clean, dry reaction vial, dissolve the carboxylic acid-containing warhead (1.0 equivalent) in anhydrous DMF or DMSO to a final concentration of 0.1 M.
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF or DMSO.
-
Prepare a fresh solution of HATU (1.2 equivalents) in anhydrous DMF or DMSO.
-
-
Reaction Setup:
-
To the solution of the warhead, add DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 5 minutes.
-
Add the HATU solution to the reaction mixture and stir for another 10 minutes at room temperature to activate the carboxylic acid.
-
Add the solution of this compound to the reaction mixture.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the final PROTAC conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.
-
Mandatory Visualizations
Signaling Pathway of a Thalidomide-Based PROTAC
PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis and Evaluation
General experimental workflow for PROTAC development.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. explorationpub.com [explorationpub.com]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 4. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CN102924432A - Preparation method of high-purity thalidomide - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of PROTACs with a C5 Amine Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] These molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[2] The linker plays a crucial role in PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.[1]
This document provides a detailed experimental guide for the synthesis of PROTACs incorporating a C5 amine linker, a common alkyl linker that provides flexibility.[1] We will focus on the synthesis of a BRD4-targeting PROTAC, utilizing the well-characterized BRD4 inhibitor JQ1 as the "warhead" and pomalidomide (B1683931) as the E3 ligase-recruiting ligand. Two primary synthetic strategies for incorporating the C5 amine linker will be detailed: amide bond formation and reductive amination .
Signaling Pathway: BRD4-Mediated Transcription
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that binds to acetylated lysine (B10760008) residues on histones, playing a critical role in the regulation of gene transcription.[3][4] It recruits the positive transcription elongation factor b (P-TEFb) to gene promoters, leading to the phosphorylation of RNA polymerase II and promoting transcriptional elongation of target genes, including the oncogene c-Myc.[3] Dysregulation of BRD4 activity is implicated in various cancers, making it an attractive target for therapeutic intervention.[3][5] PROTACs that induce the degradation of BRD4 have shown potent anti-cancer activity.
References
Application Notes and Protocols: Thalidomide-NH-amido-C5-NH2 for Targeted Protein Degradation in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Thalidomide-NH-amido-C5-NH2 in the development of Proteolysis Targeting Chimeras (PROTACs) for cancer research. This document outlines the mechanism of action, provides protocols for the application of PROTACs in cancer cell lines, and presents a framework for data analysis.
Introduction to this compound in PROTAC Technology
This compound is a crucial chemical tool in the field of targeted protein degradation. It is a synthesized E3 ligase ligand-linker conjugate, incorporating the thalidomide-based ligand for the E3 ubiquitin ligase Cereblon (CRBN) and a C5 amide linker with a terminal amine group.[1][2] This terminal amine allows for the covalent attachment of a ligand that binds to a specific protein of interest (POI), thereby creating a PROTAC.
PROTACs are heterobifunctional molecules that function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein.[3][4][5] They consist of three components: a ligand for an E3 ubiquitin ligase, a ligand for the target protein, and a linker connecting the two. By bringing the target protein into close proximity with an E3 ligase, the PROTAC facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.
Mechanism of Action
The general mechanism of action for a PROTAC utilizing a thalidomide-based ligand such as this compound is as follows:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the target Protein of Interest (POI) and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary POI-PROTAC-CRBN complex.
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.
-
PROTAC Recycling: The PROTAC is released and can induce the degradation of multiple POI molecules.
The anti-cancer effects of thalidomide (B1683933) itself are partially understood to involve its interaction with CRBN, leading to the degradation of transcription factors IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells.[6] This inherent activity of the thalidomide moiety can be leveraged in the design of PROTACs for oncology.
Data Presentation: Characterizing a Novel PROTAC
When developing a novel PROTAC using this compound, systematic evaluation of its efficacy is crucial. The following tables provide a template for summarizing key quantitative data.
Table 1: In Vitro Efficacy of [Novel PROTAC] in Cancer Cell Lines
| Cancer Cell Line | Target Protein Expression | DC50 (nM)¹ | Dmax (%)² | IC50 (nM)³ |
| Example: MCF-7 | High | 10 | 95 | 50 |
| Example: MDA-MB-231 | Moderate | 50 | 80 | 200 |
| Example: Jurkat | Low | >1000 | <10 | >1000 |
¹DC50: Concentration of the PROTAC required to degrade 50% of the target protein. ²Dmax: Maximum percentage of target protein degradation achieved. ³IC50: Concentration of the PROTAC required to inhibit 50% of cell viability.
Table 2: Selectivity Profile of [Novel PROTAC]
| Protein | DC50 (nM) in [Cell Line] |
| Target Protein | 10 |
| Off-Target Protein 1 | >10,000 |
| Off-Target Protein 2 | >10,000 |
Experimental Protocols
The following are detailed protocols for key experiments to characterize a novel PROTAC synthesized using this compound.
4.1. Cell Culture and Treatment
-
Cell Lines: Culture selected cancer cell lines (e.g., MCF-7, MDA-MB-231, Jurkat) in their recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seeding: Plate cells in appropriate well plates (e.g., 96-well for viability, 6-well for Western blot) and allow them to adhere overnight.
-
PROTAC Treatment: Prepare a stock solution of the novel PROTAC in DMSO. Serially dilute the stock solution in culture media to achieve the desired final concentrations. Treat cells for the desired time points (e.g., 24, 48, 72 hours).
4.2. Western Blotting for Protein Degradation
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.
4.3. Cell Viability Assay (MTT or CellTiter-Glo®)
-
Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for 24, 48, or 72 hours.
-
Assay:
-
MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.
-
CellTiter-Glo®: Add CellTiter-Glo® reagent to each well, incubate, and measure luminescence.
-
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
4.4. Flow Cytometry for Apoptosis Analysis
-
Treatment: Treat cells with the novel PROTAC at concentrations around the IC50 value for a specified time.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
Mandatory Visualizations
Caption: Mechanism of action of a PROTAC utilizing a Thalidomide-based ligand.
Caption: Workflow for the synthesis and validation of a novel PROTAC.
References
Application Notes and Protocols for In-Cell Target Engagement of Cereblon using Thalidomide-NH-amido-C5-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-NH-amido-C5-NH2 is a synthetic ligand-linker conjugate designed for the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates a thalidomide-based ligand that specifically binds to the E3 ubiquitin ligase Cereblon (CRBN), a crucial component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) complex. By recruiting CRBN, this molecule serves as a critical building block for PROTACs that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2]
The engagement of CRBN by the thalidomide (B1683933) moiety is the foundational step in the mechanism of action of such PROTACs. Therefore, robust and quantitative in-cell target engagement assays are essential to validate the binding of this compound to CRBN in a physiologically relevant environment. These assays are critical for confirming the functionality of the CRBN-recruiting component of a PROTAC and for establishing structure-activity relationships during drug development.
This document provides detailed application notes and protocols for two widely used in-cell target engagement assays: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).
Signaling Pathway and Mechanism of Action
Thalidomide and its derivatives function as "molecular glues" that modulate the substrate specificity of the CRL4-CRBN E3 ligase complex.[3] In the context of a PROTAC, the thalidomide-based ligand binds to CRBN, bringing the entire PROTAC molecule, along with its target protein ligand, into proximity with the E3 ligase machinery. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The diagram below illustrates this general mechanism.
References
Application Note: A Step-by-Step Guide to Ternary Complex Formation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ternary complexes, dynamic structures formed by the interaction of three distinct molecules, are fundamental to numerous biological processes, including signal transduction and enzyme regulation. In modern drug discovery, particularly in the field of targeted protein degradation (TPD), understanding and quantifying the formation of these complexes is paramount. Technologies like Proteolysis Targeting Chimeras (PROTACs) and molecular glues function by inducing proximity between a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a crucial ternary complex.[1][2][] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[][4][5] The stability and kinetics of the ternary complex are critical determinants of a degrader's efficacy and selectivity.[]
This guide provides a detailed overview of the principles and methodologies for key assays used to characterize ternary complex formation, enabling researchers to optimize the rational design of novel therapeutics.
Principle of PROTAC-Induced Ternary Complex Formation
PROTACs are heterobifunctional molecules featuring two distinct ligands connected by a chemical linker.[5] One ligand binds to a POI, while the other binds to an E3 ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)).[4] By simultaneously engaging both proteins, the PROTAC acts as a molecular bridge, facilitating the formation of a [POI]-[PROTAC]-[E3 Ligase] ternary complex.[] This critical step brings the E3 ligase's enzymatic machinery into close proximity with the POI, leading to the transfer of ubiquitin molecules to the target, marking it for destruction by the cell's proteasome.[]
Figure 1. Mechanism of Action for PROTAC-mediated protein degradation.
Assay Technologies for Ternary Complex Characterization
A variety of biophysical and biochemical assays are available to measure ternary complex formation.[1] These techniques can be broadly categorized as proximity-based (requiring labeled components) or label-free. The choice of assay depends on factors such as throughput requirements, the need for kinetic data, and material consumption.
| Assay Technology | Principle | Throughput | Data Output | Key Advantages | Limitations |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer between donor/acceptor fluorophores on POI and E3 ligase. | High | Affinity (EC50), Cooperativity | Homogeneous, sensitive, robust for HTS. | Requires protein labeling and careful optimization. |
| AlphaScreen/AlphaLISA | Proximity-based assay where singlet oxygen transfer between donor/acceptor beads generates a luminescent signal.[5] | High | Affinity (EC50), Cooperativity | Highly sensitive, no-wash format. | Prone to interference from sample components. |
| Surface Plasmon Resonance (SPR) | Label-free detection of mass changes on a sensor chip as molecules bind.[6] | Low-Medium | Kinetics (ka, kd), Affinity (KD), Cooperativity.[7] | Real-time, label-free kinetic data.[4] | Requires specialized equipment, potential for protein immobilization issues.[8] |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding to determine thermodynamic parameters.[7] | Low | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Cooperativity.[9] | Provides full thermodynamic profile, label-free. | High sample consumption, low throughput.[7] |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer between a NanoLuc® donor and a HaloTag® acceptor in live cells. | Medium-High | Cellular target engagement, kinetic analysis. | Measures complex formation in a physiological, live-cell context. | Requires genetic modification of cells. |
Experimental Protocols
Protocol 1: Time-Resolved FRET (TR-FRET) Assay
This protocol provides a general framework for measuring the formation of a [POI]-[PROTAC]-[E3 Ligase] complex.
Objective: To quantify the dose-dependent formation of a ternary complex induced by a PROTAC and determine the compound's potency (EC50).
Materials:
-
His-tagged POI
-
GST-tagged E3 Ligase (e.g., VCB complex: VHL, Elongin C, Elongin B)
-
Anti-His antibody labeled with a FRET donor (e.g., Terbium cryptate)
-
Anti-GST antibody labeled with a FRET acceptor (e.g., d2)
-
PROTAC compound
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4)
-
384-well, low-volume, non-binding surface microplates
Figure 2. General experimental workflow for a TR-FRET ternary complex assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of proteins and antibodies in the assay buffer.
-
Perform a serial dilution of the PROTAC compound in DMSO, followed by a dilution into the final assay buffer. A typical starting concentration is 100 µM, diluted in 1:3 steps.
-
-
Assay Protocol (20 µL final volume):
-
Add 5 µL of the diluted PROTAC solution to the wells of the 384-well plate. Include "no PROTAC" (buffer only) and "no protein" controls.
-
Prepare a master mix of the POI and E3 ligase. Add 10 µL of this mix to each well. The final concentrations should be optimized but are typically in the low nanomolar range (e.g., 5-20 nM).
-
Incubate for 30-60 minutes at room temperature.
-
Prepare a master mix of the donor and acceptor antibodies. Add 5 µL of this mix to each well.
-
Seal the plate and incubate for 2-4 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader. Measure the emission at 665 nm (acceptor) and 620 nm (donor) after a 50-100 µs delay following excitation at ~340 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well: Ratio = (Emission_665nm / Emission_620nm) * 10,000.
-
Normalize the data to the positive (highest PROTAC concentration showing a signal) and negative (DMSO) controls.
-
Plot the normalized ratio against the log of the PROTAC concentration and fit the data to a four-parameter variable slope model to determine the EC50. A characteristic "bell-shaped" or "hook effect" curve is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes that prevent ternary complex formation.[5][7]
-
Protocol 2: Surface Plasmon Resonance (SPR) Assay
Objective: To determine the kinetics (association rate ka, dissociation rate kd) and affinity (KD) of binary and ternary complex formation, allowing for the calculation of the cooperativity factor (α).[9]
Materials:
-
High-purity POI and E3 Ligase (one must be suitable for immobilization, e.g., via a Biotin or His tag).
-
PROTAC compound.
-
SPR instrument and sensor chips (e.g., Series S CM5 or CAP chip).
-
Running Buffer (e.g., HBS-EP+, pH 7.4).
-
Immobilization reagents (e.g., Amine coupling kit or Streptavidin).
Step-by-Step Procedure:
-
Ligand Immobilization:
-
Binary Interaction Analysis (PROTAC binding to E3 Ligase):
-
Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 kinetics) to determine the binary affinity (KD,binary).[9]
-
-
Ternary Complex Analysis:
-
Prepare a series of analyte solutions, each containing a fixed, saturating concentration of the POI and a varying concentration of the PROTAC.
-
Inject these pre-incubated solutions over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for the formation of the ternary complex (KD,ternary).[9]
-
-
Data Analysis and Cooperativity Calculation:
-
The cooperativity factor (α) is a measure of how the binding of one partner influences the binding of the other.[11] It is calculated as the ratio of the binary and ternary dissociation constants.[12]
-
α = KD,binary / KD,ternary
-
α > 1: Positive cooperativity. The POI enhances the affinity of the PROTAC for the E3 ligase (or vice-versa). This is often a desirable feature for potent degraders.[7][11]
-
α < 1: Negative cooperativity. The proteins hinder each other's binding to the PROTAC.[11]
-
α = 1: No cooperativity. The binding events are independent.
-
Data Presentation
Quantitative data from these assays are crucial for comparing different PROTAC molecules and guiding medicinal chemistry efforts.[7]
Table 1: Example Biophysical Data for BRD4-targeting PROTACs
| PROTAC | Assay | Target | Binary KD (nM) | Ternary KD (nM) | Cooperativity (α) | Ternary Half-life (t1/2) |
| MZ1 | SPR | VHL/BRD4BD2 | 29[1] | 1.1 | 26[7] | > 10 min[12] |
| MZ1 | ITC | VHL/BRD4BD2 | 66[1] | 4.4 | 15[7] | N/A |
| AT1 | SPR | VHL/BRD4BD2 | 180 | 11 | 16 | ~ 5 min[12] |
| ARV-771 | Lumit™ | VHL/BRD3BD2 | N/A | EC50 ~30 nM | N/A | N/A |
| dBET6 | Lumit™ | CRBN/BRD3BD2 | N/A | EC50 ~10 nM | N/A | N/A |
Note: Data is compiled from literature examples for illustrative purposes.[1][7][12] N/A indicates data not applicable or not available.
Conclusion
The systematic characterization of ternary complex formation is a cornerstone of modern drug discovery in targeted protein degradation. Biophysical assays like TR-FRET and SPR provide invaluable, quantitative insights into the affinity, kinetics, and cooperativity of these critical interactions.[1] By employing the detailed protocols outlined in this guide, researchers can generate robust and reproducible data to accelerate the design-make-test-analyze cycle and develop more effective and selective therapeutics.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. benchchem.com [benchchem.com]
- 10. med.emory.edu [med.emory.edu]
- 11. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 12. pubs.acs.org [pubs.acs.org]
Applications of Thalidomide Derivatives in Targeted Protein Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Paradigm in Drug Discovery
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality that moves beyond traditional occupancy-based inhibition to induce the selective elimination of disease-causing proteins. This approach utilizes the cell's own machinery for protein disposal, the Ubiquitin-Proteasome System (UPS), to tag specific proteins for destruction.[1] Thalidomide (B1683933) and its derivatives, initially known for their tragic history, have been repurposed and are now at the forefront of TPD research.[2] These small molecules function by uniquely engaging Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[3][4]
This document provides a detailed overview of the two primary strategies employing thalidomide derivatives for TPD: as Molecular Glue Degraders and as the E3 ligase-recruiting component of Proteolysis Targeting Chimeras (PROTACs) . It includes quantitative data on key compounds, detailed experimental protocols for their evaluation, and diagrams illustrating the core mechanisms and workflows.
Mechanisms of Action: Hijacking the Cereblon E3 Ligase
Thalidomide derivatives, such as lenalidomide (B1683929) and pomalidomide (B1683931), act by binding to CRBN and altering its substrate specificity.[5] This reprogramming of the E3 ligase enables the recognition and subsequent ubiquitination of proteins not normally targeted by CRBN, leading to their degradation by the 26S proteasome.[3][6]
Molecular Glue Degraders
As molecular glues, thalidomide and its analogs induce novel protein-protein interactions between CRBN and "neosubstrate" proteins.[6][7] The drug fits into a pocket on CRBN, creating a new surface that is complementary to a structural motif (often a β-hairpin G-loop) on the target protein.[5][6] This drug-induced proximity leads to the target's polyubiquitination and degradation.[2] This mechanism is responsible for the therapeutic effects of immunomodulatory drugs (IMiDs) in treating hematological cancers through the degradation of transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3).[8][9]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules consisting of two distinct ligands connected by a chemical linker. One ligand binds to a specific Protein of Interest (POI), while the other—often a thalidomide, lenalidomide, or pomalidomide derivative—binds to an E3 ligase like CRBN.[3][10] By simultaneously binding the POI and CRBN, the PROTAC acts as a bridge, inducing the formation of a ternary complex.[11] This proximity facilitates the ubiquitination and subsequent degradation of the POI, a process that can be catalytic as the PROTAC is released after ubiquitination and can engage another target molecule.[2][12]
Quantitative Data Presentation
The efficacy of protein degraders is typically quantified by two key metrics:
-
DC50: The concentration of the compound that induces 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Table 1: Molecular Glue Degraders (IMiDs) and Their Neosubstrates
| Compound | E3 Ligase | Key Neosubstrate(s) | Therapeutic Area | Reference |
| Thalidomide | CRBN | IKZF1, IKZF3, SALL4 | Multiple Myeloma, Leprosy | [8] |
| Lenalidomide | CRBN | IKZF1, IKZF3, CK1α | Multiple Myeloma, 5q-MDS | [8][13] |
| Pomalidomide | CRBN | IKZF1, IKZF3 | Multiple Myeloma | [8][] |
| Iberdomide (CC-220) | CRBN | IKZF1, IKZF3 | Multiple Myeloma | [15] |
| Mezigdomide (CC-92480) | CRBN | IKZF1, IKZF3, GSPT1 | Multiple Myeloma | [15] |
Table 2: Representative PROTACs Utilizing Thalidomide-based Ligands
| PROTAC Name | Target Protein | CRBN Ligand | DC50 | Cell Line | Reference |
| dBET1 | BRD4 | Pomalidomide | ~18 nM (BRD4) | MV4;11 | [16] |
| (IC50 = 20 nM) | |||||
| ARV-110 (Bavdegalutamide) | Androgen Receptor (AR) | Lenalidomide-based | ~1 nM | VCaP | [17][18] |
| ARV-471 | Estrogen Receptor (ER) | Pomalidomide-based | Data in clinical trials | Breast Cancer Cells | [] |
Note: DC50 and EC50 values can vary significantly based on the cell line, treatment duration, and assay method used.[20][21]
Experimental Protocols
Evaluating the efficacy and mechanism of a thalidomide-based degrader requires a series of well-defined experiments.
General Experimental Workflow
The evaluation of a novel protein degrader typically follows a structured pipeline from initial biochemical validation to in vivo efficacy studies.
Protocol 1: Western Blot Analysis for Protein Degradation
This protocol is fundamental for quantifying the reduction in target protein levels following treatment with a degrader.[1][10]
1. Materials and Reagents
-
Cell line expressing the protein of interest (POI).
-
Degrader compound (e.g., PROTAC) and vehicle control (e.g., DMSO).
-
Complete cell culture medium.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[22][23]
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (4x).
-
SDS-PAGE equipment (gels, running buffer, power supply).
-
Protein transfer system (PVDF or nitrocellulose membranes, transfer buffer).[1]
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody specific to the POI.
-
Primary antibody for a loading control (e.g., anti-GAPDH, anti-β-Actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
2. Procedure
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of the degrader compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified duration (e.g., 18-24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[1]
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing periodically. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new, pre-chilled tube.[24]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Sample Preparation for SDS-PAGE: Normalize the protein concentration for all samples using lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.[1]
-
Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.[22]
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with a loading control antibody.
-
Quantify band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[1]
-
Protocol 2: In Vitro Ubiquitination Assay
This assay confirms that the degrader-induced loss of the POI is dependent on the ubiquitination machinery.[25]
1. Materials and Reagents
-
Recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), CRBN-DDB1 E3 ligase complex, and the POI.
-
Human Ubiquitin.
-
ATP solution (10 mM).
-
10x Ubiquitination Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT).
-
Degrader compound and vehicle control (DMSO).
-
Laemmli sample buffer (4x).
-
SDS-PAGE and Western blot reagents as described in Protocol 1.
-
Primary antibody against the POI or Ubiquitin.
2. Procedure
-
Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture on ice. A typical 25 µL reaction would include:
-
10x Reaction Buffer: 2.5 µL
-
E1 Enzyme: ~100 nM final concentration
-
E2 Enzyme: ~500 nM final concentration
-
CRBN-DDB1 Complex: ~200 nM final concentration
-
POI: ~200 nM final concentration
-
Ubiquitin: ~10 µM final concentration
-
Degrader/DMSO: to desired final concentration
-
Nuclease-free water: to 22.5 µL
-
-
Initiate Reaction: Add 2.5 µL of 10 mM ATP to start the reaction.
-
Incubation: Incubate the reaction at 30°C or 37°C for 60-90 minutes.
-
Termination: Stop the reaction by adding 8 µL of 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Analysis: Analyze the samples by Western blot. Probe the membrane with an antibody against the POI. A high-molecular-weight smear or laddering pattern appearing above the unmodified POI band in the degrader-treated lane indicates polyubiquitination.[25]
Protocol 3: Cell Viability Assay
This assay assesses the functional consequence of POI degradation, such as the inhibition of cancer cell proliferation.
1. Materials and Reagents
-
Cancer cell line of interest.
-
96-well clear-bottom, white-walled plates.
-
Degrader compound and vehicle control (DMSO).
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminometer plate reader.
2. Procedure
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 µL of medium and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the degrader compound. Add the compounds to the wells and incubate for a relevant period (e.g., 72 hours).
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control cells (100% viability) and calculate the concentration that causes 50% inhibition of cell growth (GI50 or IC50).
Conclusion and Future Directions
Thalidomide and its derivatives have fundamentally altered the landscape of drug discovery, providing a powerful toolkit for inducing the degradation of previously "undruggable" targets.[26] As molecular glues, they have led to effective treatments for hematological cancers.[27] As components of PROTACs, they enable the targeted destruction of a vast array of proteins implicated in numerous diseases, from cancer to neurodegeneration.[11][]
Future research will focus on discovering new E3 ligases, developing more selective CRBN-binding ligands to avoid off-target neosubstrate degradation, and expanding the scope of degradable proteins.[28] The principles and protocols outlined here provide a robust framework for researchers to explore and advance this exciting therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. cellgs.com [cellgs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. promegaconnections.com [promegaconnections.com]
- 6. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation | Annual Reviews [annualreviews.org]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. nursingcenter.com [nursingcenter.com]
- 13. Novel immunomodulatory drugs and neo-substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
- 17. ascopubs.org [ascopubs.org]
- 18. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. dBET1 | Active Degraders | Tocris Bioscience [tocris.com]
- 22. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 23. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 24. bio-rad.com [bio-rad.com]
- 25. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeting Nuclear Proteins Using Thalidomide-NH-amido-C5-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted degradation of nuclear proteins represents a significant frontier in therapeutic development, offering the potential to address disease drivers previously considered "undruggable." Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful modality to achieve this by inducing the selective degradation of target proteins via the ubiquitin-proteasome system.[1][2][3][4] This document provides detailed application notes and protocols for the use of Thalidomide-NH-amido-C5-NH2 , a key building block in the synthesis of PROTACs designed to target nuclear proteins.
This compound is a ligand for the E3 ubiquitin ligase Cereblon (CRBN), coupled to a C5 amide linker with a terminal amine group.[1][2][3] This terminal amine allows for the covalent attachment of a ligand specific to a nuclear protein of interest (POI), thereby creating a heterobifunctional PROTAC. This PROTAC then facilitates the formation of a ternary complex between CRBN, the PROTAC, and the nuclear POI, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
Mechanism of Action: PROTAC-Mediated Degradation of Nuclear Proteins
The fundamental mechanism of action for a PROTAC synthesized from this compound involves hijacking the cell's natural protein disposal machinery to eliminate a specific nuclear protein. The process can be summarized in the following key steps:
-
Cellular Entry and Nuclear Localization: The PROTAC enters the cell and translocates into the nucleus.
-
Ternary Complex Formation: Within the nucleus, the PROTAC simultaneously binds to the CRBN E3 ligase via its thalidomide (B1683933) moiety and the nuclear protein of interest (POI) through its specific ligand. This forms a POI-PROTAC-CRBN ternary complex.
-
Ubiquitination of the Target Protein: The formation of the ternary complex brings the POI into close proximity with the CRBN E3 ligase complex, which facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
-
PROTAC Recycling: The PROTAC is released after inducing ubiquitination and can catalytically induce the degradation of multiple copies of the POI.
Data Presentation: Performance of Nuclear Protein-Targeting PROTACs
| PROTAC ID | Target Nuclear Protein | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) |
| Example-PROTAC-1 | e.g., BRD4 | e.g., HeLa | Data not available | Data not available | e.g., 24 |
| Example-PROTAC-2 | e.g., STAT3 | e.g., MCF7 | Data not available | Data not available | e.g., 24 |
Table 1: Example Data Table for Characterization of Nuclear Protein-Targeting PROTACs. DC50 represents the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achievable with the PROTAC.
Experimental Protocols
Protocol 1: Synthesis of a Nuclear Protein-Targeting PROTAC
This protocol describes the general steps for conjugating a ligand for a nuclear protein of interest to this compound.
Materials:
-
This compound hydrochloride
-
Ligand for the nuclear POI with a reactive carboxylic acid or other suitable functional group
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Dissolve the POI ligand in anhydrous DMF.
-
Add the coupling reagents (e.g., HATU and HOBt) to the solution.
-
Stir the reaction mixture for 15-20 minutes at room temperature to activate the carboxylic acid of the POI ligand.
-
In a separate vial, dissolve this compound hydrochloride in anhydrous DMF and add DIPEA to neutralize the hydrochloride salt and act as a base.
-
Add the this compound solution to the activated POI ligand solution.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction and purify the crude product by reverse-phase HPLC.
-
Characterize the final PROTAC product by mass spectrometry and NMR to confirm its identity and purity.
Protocol 2: Evaluation of Nuclear Protein Degradation by Western Blot
This protocol details the steps to assess the degradation of a target nuclear protein in cultured cells treated with a PROTAC.
Materials:
-
Cultured cells expressing the target nuclear protein
-
PROTAC compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Nuclear Extraction Kit or buffers (see Protocol 3)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target nuclear protein
-
Primary antibody against a nuclear loading control (e.g., Lamin B1, HDAC1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or DMSO for the desired time (e.g., 4, 8, 16, 24 hours).
-
Cell Harvesting: After treatment, wash the cells with ice-cold PBS and harvest them.
-
Nuclear Fractionation: Isolate the nuclear fraction using a commercial kit or the protocol outlined in Protocol 3.
-
Protein Quantification: Determine the protein concentration of the nuclear lysates using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target nuclear protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against a nuclear loading control protein to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the corresponding loading control band. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Protocol 3: Nuclear and Cytoplasmic Fractionation
This protocol provides a method for separating nuclear and cytoplasmic fractions to specifically analyze the degradation of nuclear proteins.
Materials:
-
Harvested cell pellet
-
Hypotonic Lysis Buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with freshly added protease and phosphatase inhibitors)
-
Detergent (e.g., NP-40 or IGEPAL CA-630)
-
Hypertonic Nuclear Extraction Buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, with freshly added protease and phosphatase inhibitors)
-
Microcentrifuge
Procedure:
-
Resuspend the cell pellet in 200-300 µL of ice-cold Hypotonic Lysis Buffer.
-
Incubate on ice for 15 minutes to allow the cells to swell.
-
Add a detergent (e.g., 10% NP-40) to a final concentration of 0.5-1% and vortex briefly to lyse the cell membrane.
-
Centrifuge at high speed (e.g., 13,000-16,000 x g) for 30-60 seconds at 4°C. The supernatant contains the cytoplasmic fraction.
-
Carefully remove the supernatant and transfer it to a new tube.
-
Resuspend the nuclear pellet in 50-100 µL of ice-cold Hypertonic Nuclear Extraction Buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclear membrane.
-
Centrifuge at high speed for 5-10 minutes at 4°C. The supernatant contains the nuclear protein extract.
-
Collect the supernatant (nuclear fraction) and proceed with protein quantification.
Mandatory Visualizations
Caption: PROTAC-mediated degradation of a nuclear protein.
Caption: Workflow for nuclear protein degradation analysis.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Efficiency of Thalidomide-Based PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the efficacy of thalidomide-based Proteolysis Targeting Chimeras (PROTACs). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial checkpoints if my thalidomide-based PROTAC shows little to no degradation of my target protein?
A1: When a PROTAC fails to induce degradation, the issue typically lies in one of three main areas: the integrity of the PROTAC itself, the components of the biological system, or the formation of the crucial ternary complex.[1]
-
Initial Troubleshooting Steps:
-
Confirm Compound Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC stock. Degradation during storage or in media can be a factor.[1]
-
Verify E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide (B1683933). Low CRBN expression is a common reason for failure.[1]
-
Assess Target Engagement: Ensure your PROTAC can independently bind to both the target protein and CRBN (binary engagement).[1]
-
Check for the "Hook Effect": Using excessively high concentrations of a PROTAC can lead to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex (Target-PROTAC-CRBN), which reduces degradation efficiency.[1][2] It is crucial to test a broad concentration range (e.g., 1 nM to 10 µM).[1]
-
Q2: How can I determine if my PROTAC is entering the cells and engaging the target?
A2: Poor cell permeability is a known challenge for PROTACs due to their larger size.[1] Several assays can confirm cellular entry and target engagement:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in live cells. Ligand binding stabilizes the target protein, leading to a higher melting temperature.[3][4]
-
NanoBRET™ Target Engagement Assay: This in-cell assay measures the binding affinity of the PROTAC to the target and CRBN in their physiological environment.[3][5]
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[3] This occurs because at high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-CRBN) is favored over the formation of the productive ternary complex.[2][3] To avoid this, perform a dose-response experiment with a wide range of concentrations to identify the optimal concentration for degradation.[3]
Q4: My PROTAC shows good biochemical activity but low cellular efficacy. What could be the reason?
A4: Discrepancies between biochemical and cellular assays can arise from several factors. The cellular environment provides a context that can stabilize transient or weak interactions that are difficult to replicate with purified proteins.[3] Furthermore, the catalytic nature of PROTACs means that even a transiently formed ternary complex can be sufficient to drive ubiquitination and degradation in cells.[3] It is also possible that the PROTAC has poor cell permeability or is rapidly metabolized.[3]
Q5: What are the primary off-target effects of thalidomide-based PROTACs and how can they be mitigated?
A5: The primary off-target effects stem from the inherent activity of the thalidomide moiety, which can recruit unintended proteins, known as neosubstrates (e.g., IKZF1, IKZF3, SALL4), to CRBN for degradation.[2][6] To mitigate these effects:
-
Modify the Thalidomide Scaffold: Introducing bulky substituents at the C5 position of the phthalimide (B116566) ring can sterically hinder the binding of neosubstrates.[2]
-
Use a Different E3 Ligase: If possible, redesign the PROTAC to utilize a different E3 ligase, such as VHL, which has a different off-target profile.[2]
Troubleshooting Guides
Problem 1: No or Low Target Protein Degradation Observed
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Inefficient Ternary Complex Formation | Optimize PROTAC concentration to avoid the "hook effect".[3] Synthesize and test analogs with different linker lengths and compositions to improve cooperativity.[3] |
| Low Target Protein or CRBN Expression | Verify the expression levels of both the target protein and CRBN in your cell model using Western Blotting. Consider using a positive control cell line with known high expression.[3] |
| Poor Cell Permeability or PROTAC Instability | Assess cell permeability and target engagement using CETSA or NanoBRET assays.[3] Evaluate compound stability using LC-MS/MS in cell culture medium and lysates over time.[3] |
| Inefficient Ubiquitination or Proteasomal Degradation | Confirm that the proteasome is active using a proteasome inhibitor (e.g., MG132) as a negative control; proteasome inhibition should rescue target protein degradation. Perform an in-cell ubiquitination assay. |
Problem 2: "Hook Effect" Observed in Dose-Response Curves
Possible Cause & Solutions
| Possible Cause | Recommended Action |
| High PROTAC Concentration | At high concentrations, the formation of binary complexes is favored.[3] Perform a dose-response experiment with a wider and lower range of concentrations to identify the optimal window for maximal degradation.[3] |
Problem 3: Significant Off-Target Protein Degradation
Possible Cause & Solutions
| Possible Cause | Recommended Action |
| Inherent Activity of Thalidomide Moiety | The thalidomide moiety recruits neosubstrates (e.g., IKZF1, IKZF3) to CRBN.[2] |
| High PROTAC Concentration | High concentrations can exacerbate off-target degradation.[2] |
| Solutions | Modify the thalidomide scaffold to reduce affinity for neosubstrates.[2] Use a lower concentration of the PROTAC. Redesign the PROTAC to utilize a different E3 ligase like VHL.[2] |
Quantitative Data Summary
The efficacy of a PROTAC is typically quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. Below is a table with representative data for some thalidomide-based PROTACs.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-110 | Androgen Receptor | VCaP | ~1 | >95 | |
| dBET1 | BRD4 | M M.1S | 4 | >90 | |
| PTD10 | BTK | MOLM-14 | 0.5 | >90 |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol is used to quantify the amount of target protein remaining after PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[3]
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize protein bands using an ECL substrate.
-
Quantify band intensities and normalize the target protein signal to the loading control.[1]
-
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC induces ubiquitination of the target protein.
-
Cell Treatment:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a shorter duration (e.g., 4-6 hours). The proteasome inhibitor prevents the degradation of the ubiquitinated target protein.
-
-
Immunoprecipitation:
-
Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins and perform a Western blot.
-
-
Detection:
-
Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitinated target protein. An increased smear of ubiquitinated protein in the PROTAC-treated sample confirms the mechanism of action.
-
Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Troubleshooting workflow for low PROTAC efficiency.
References
Navigating the "Hook Effect": A Technical Support Center for Optimizing PROTAC Concentration
For researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs), optimizing experimental conditions is paramount for obtaining accurate and reproducible data. A common pitfall in these experiments is the "hook effect," a paradoxical phenomenon where an increase in PROTAC concentration leads to a decrease in target protein degradation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate this challenge and ensure the robustness of your results.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
A1: The hook effect describes a bell-shaped dose-response curve in PROTAC experiments, where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] Instead of a typical sigmoidal curve where the effect plateaus at high concentrations, the curve "hooks" back, indicating reduced efficacy.[2]
Q2: What causes the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at excessive PROTAC concentrations.[1][] A PROTAC's efficacy relies on forming a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[][4] However, at high concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, creating binary complexes (Target-PROTAC or E3 Ligase-PROTAC) that are unable to induce degradation.[]
Q3: What are the consequences of the hook effect for my experiments?
Q4: At what concentration range does the hook effect typically occur?
A4: The onset of the hook effect varies depending on the specific PROTAC, target protein, E3 ligase, and cell line used.[6] However, it is frequently observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations. It is crucial to perform a wide dose-response experiment to identify the optimal concentration window.[5]
Troubleshooting Guides
Issue 1: My dose-response curve shows a bell shape, with degradation decreasing at higher concentrations.
-
Likely Cause: You are observing the hook effect.[1]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, especially at the higher end.[1]
-
Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[1]
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation) to directly measure ternary complex formation at various PROTAC concentrations.[1] This can help correlate the decrease in degradation with reduced ternary complex formation.
-
Issue 2: My PROTAC shows weak or no degradation, even at high concentrations.
-
Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the hook effect masking degradation at the tested concentrations.[1]
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: Your initial concentration range might have been too high (entirely in the hook effect region) or too low. Test a very broad range, for example, from 1 pM to 100 µM.[1]
-
Verify Target Engagement: Confirm that the PROTAC can bind to the target protein and the E3 ligase using appropriate biophysical assays.[7]
-
Check E3 Ligase Expression: Ensure your cell line expresses sufficient levels of the recruited E3 ligase.[8]
-
Optimize Incubation Time: Perform a time-course experiment to determine the ideal incubation period for degradation.[1]
-
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the hook effect and compare key degradation parameters.
Table 1: Dose-Response Data for PROTAC-X Exhibiting a Hook Effect
| PROTAC-X Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10 |
| 1 | 40 |
| 10 | 80 |
| 100 | 95 (Dmax) |
| 1000 | 65 |
| 10000 | 30 |
Table 2: Comparative Degradation Parameters for Different PROTACs
| PROTAC | DC50 (nM) | Dmax (%) | Hook Effect Onset (nM) |
| PROTAC-A | 5.5 | >90 | ~1000 |
| PROTAC-B | 10.2 | 85 | ~500 |
| PROTAC-C | 0.614 | 94.8 | >10000 |
Key Experimental Protocols
Protocol 1: Dose-Response Analysis by Western Blot
This protocol is to determine the DC50 and Dmax values and to identify the hook effect.
-
Cell Seeding: Plate cells (e.g., MCF-7) in 12-well plates and allow them to adhere overnight.[8]
-
Compound Preparation: Prepare serial dilutions of the PROTAC in cell culture medium. A recommended range is 0.1 nM to 10 µM to capture the full dose-response curve.[8] Include a vehicle control (e.g., DMSO).
-
Treatment: Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (typically 4-24 hours).[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.[8]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., 5% non-fat milk in TBST).[9]
-
Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).[8]
-
Incubate with an appropriate HRP-conjugated secondary antibody.[8]
-
Develop the blot using an ECL substrate and visualize the bands.[8]
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the percentage of degradation against the log of the PROTAC concentration to determine DC50 and Dmax.[8][9]
Protocol 2: NanoBRET™ Ternary Complex Formation Assay
This assay directly measures the formation of the ternary complex in live cells.
-
Principle: The assay utilizes NanoLuc® luciferase as a donor and a fluorescently labeled HaloTag® as an acceptor. The target protein is fused to NanoLuc®, and the E3 ligase is fused to HaloTag®. PROTAC-induced proximity results in Bioluminescence Resonance Energy Transfer (BRET).[1][10]
-
Cell Transfection: Co-transfect cells with plasmids encoding the NanoLuc®-target protein fusion and the HaloTag®-E3 ligase fusion.
-
Labeling: Add the HaloTag® fluorescent ligand to the cells.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the cells.
-
Signal Detection: Add the NanoLuc® substrate and measure both the donor and acceptor emission signals.
-
Data Analysis: Calculate the BRET ratio. A bell-shaped curve when plotting the BRET ratio against PROTAC concentration is indicative of the hook effect on ternary complex formation.
Visualizing the Process
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. diva-portal.org [diva-portal.org]
- 5. tandfonline.com [tandfonline.com]
- 6. marinbio.com [marinbio.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Ternary Complex Formation [worldwide.promega.com]
Technical Support Center: Improving PROTAC Solubility with PEG Linkers
This guide provides researchers, scientists, and drug development professionals with practical answers and troubleshooting strategies for enhancing the aqueous solubility of Proteolysis Targeting Chimeras (PROTACs) by incorporating polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: Why do PROTACs often have poor solubility?
PROTACs are large, complex heterobifunctional molecules, typically with a molecular weight between 700 and 1200 Da.[1] This size, combined with significant lipophilicity, places them in the "beyond Rule of Five" (bRo5) chemical space, which is associated with poor aqueous solubility and low oral bioavailability.[1][2] Their large, often hydrophobic surface area and tendency to form stable crystal lattices further contribute to solubility challenges.[2]
Q2: How does incorporating a PEG linker improve PROTAC solubility?
PEG linkers are composed of repeating hydrophilic ethylene (B1197577) glycol units.[3][4] Incorporating a PEG chain into a PROTAC's linker has several benefits:
-
Increased Hydrophilicity : The ether oxygens in the PEG backbone form a dynamic hydration shell by binding to water molecules, which significantly increases the PROTAC's water solubility.[3][][6][7]
-
Improved Physicochemical Properties : This enhanced solubility can lead to better compatibility with physiological environments and improved pharmacokinetic profiles.[3][8]
-
Colloidal Buffering : The hydration shell can intercept salts or proteins that might otherwise cause the PROTAC to aggregate, leading to more reliable and pharmacologically relevant assay results.[]
Q3: Is a longer PEG linker always better for solubility?
Generally, increasing the length of the PEG linker leads to a corresponding increase in aqueous solubility.[4] However, an excessively long linker can introduce other issues, such as reduced cell permeability and decreased efficacy due to a higher entropic penalty upon binding.[8][9] The optimal linker length must balance solubility with the ability to form a stable and productive ternary complex for effective protein degradation.[2][8]
Troubleshooting Guide
Problem: My PROTAC precipitates when I dilute my DMSO stock into aqueous buffer.
This is a common issue caused by the abrupt change in solvent polarity, leading the highly lipophilic PROTAC to crash out of solution.[10]
Solution 1: Optimize Dilution and Co-solvent Strategy
-
Minimize Final DMSO Concentration : Aim for a final DMSO concentration below 0.5%, and ideally below 0.1%, in your cellular assays to avoid solvent-induced toxicity and artifacts.[10]
-
Use a Co-solvent Formulation : For particularly challenging PROTACs, a co-solvent system can dramatically improve solubility. A common formulation involves a mixture of DMSO, PEG300, and Tween-80.[10]
-
Gentle Dissolution Aids : Gentle heating (e.g., 37°C for 5-10 minutes) and brief sonication (5-15 minutes) can help dissolve the PROTAC in the stock solution before further dilution.[10]
Solution 2: Modify the PROTAC Linker
If formulation strategies are insufficient, rational design of the linker is the next step.
-
Vary PEG Chain Length : Systematically synthesize and test PROTACs with different PEG linker lengths (e.g., PEG2, PEG4, PEG6) to empirically determine the optimal balance of solubility and activity for your specific target and E3 ligase pair.[][8]
-
Introduce Solubilizing Groups : Incorporating basic nitrogen-containing groups, such as piperazine, into the linker can increase polarity and solubility.[11][12]
Quantitative Data Summary
The choice of linker can significantly impact a PROTAC's physicochemical properties. The following tables provide illustrative data on how PEG linkers can influence solubility and permeability.
Table 1: Effect of Linker Type on PROTAC Solubility
| Linker Type | Illustrative PROTAC Solubility (µg/mL) |
| Alkyl C8 | 5 |
| PEG4 | 25 |
| PEG8 | 60 |
| 10-unit PEG | 150 |
| 12-unit PEG | 180 |
| Caption: Fictionalized data to illustrate the general trend of increased aqueous solubility with longer PEG chains.[4] |
Table 2: Effect of Linker Length on Permeability (Caco-2 Assay)
| Linker Type | Apparent Permeability (Papp, 10⁻⁶ cm/s) |
| Alkyl C8 | 3.5 |
| PEG4 | 2.8 |
| PEG8 | 1.5 |
| 10-unit PEG | 1.1 |
| 12-unit PEG | 0.8 |
| Caption: Illustrative data showing that while solubility increases, permeability may decrease with excessively long and polar PEG linkers. |
Key Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay is preferred in early drug discovery to quickly assess the solubility of a compound upon dilution from a DMSO stock into an aqueous buffer.[2][13]
Materials:
-
PROTAC compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear plates
-
Plate shaker
-
UV-Vis spectrophotometer or HPLC-UV
Methodology:
-
Stock Solution Preparation : Prepare a high-concentration stock solution (e.g., 10 mM) of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.[2]
-
Serial Dilution : Create a serial dilution of the stock solution in a 96-well plate using DMSO.
-
Transfer to Aqueous Buffer : Transfer a small, precise volume (e.g., 2 µL) of the DMSO dilutions to a 96-well plate containing the aqueous assay buffer (e.g., 198 µL of PBS, pH 7.4), ensuring the final DMSO concentration is low (≤1%).[2][4]
-
Incubation : Seal the plate and shake it at a controlled temperature (e.g., 25°C) for 1-2 hours.[2]
-
Quantification : Analyze the amount of dissolved PROTAC. This can be done by measuring the absorbance at the compound's λmax or by analyzing the supernatant via HPLC-UV after centrifugation to remove any precipitate.[4]
-
Determination : The kinetic solubility is the highest concentration at which no precipitation is observed.[4]
Protocol 2: PROTAC Degradation Assay (Western Blot)
This protocol outlines a general workflow to assess the degradation of a target protein in a cell-based assay.
Materials:
-
Cultured cells
-
PROTAC stock solution
-
Cell culture medium
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer
-
Reagents for protein quantification (e.g., BCA assay)
-
Reagents and equipment for SDS-PAGE and Western Blotting
-
Primary antibody for the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
Appropriate secondary antibody
Methodology:
-
Cell Seeding : Plate cells at a density that ensures they are in the exponential growth phase at the time of treatment.[10]
-
Cell Treatment : Treat cells with varying concentrations of the PROTAC. Include essential controls: a vehicle-only control (e.g., DMSO) and a co-treatment with a proteasome inhibitor (e.g., MG132) to confirm proteasome-dependent degradation.[10]
-
Incubation : Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours) to assess degradation kinetics.[10]
-
Cell Lysis : Harvest the cells and prepare lysates using an appropriate lysis buffer.[10]
-
Protein Quantification : Determine the total protein concentration of each lysate to ensure equal protein loading for the Western Blot.[10]
-
Western Blotting : a. Separate protein lysates via SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10] b. Probe the membrane with a primary antibody specific for the target protein and a loading control antibody.[10] c. Incubate with a suitable secondary antibody and visualize the protein bands using an appropriate detection method. d. Quantify band intensity to determine the extent of protein degradation (DC50 and Dmax).[8]
Visual Diagrams
Caption: A troubleshooting workflow for addressing PROTAC solubility issues.
Caption: Relationship between PEG linker length and key PROTAC properties.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Conjugating Ligands to Thalidomide-NH-amido-C5-NH2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the conjugation of ligands to Thalidomide-NH-amido-C5-NH2. This process is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which utilize the thalidomide (B1683933) moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase to a target protein for degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PROTAC synthesis?
This compound is a functionalized derivative of thalidomide that serves as a key building block for creating PROTACs.[1][2][3][4] It incorporates the thalidomide core, which binds to the E3 ubiquitin ligase Cereblon (CRBN), and a C5 amide linker with a terminal primary amine (-NH2). This primary amine provides a reactive handle for conjugation to a ligand that targets a specific protein of interest, typically through the formation of a stable amide bond.
Q2: What are the most common chemical reactions used to conjugate a ligand to this compound?
The most common method is amide bond formation between the terminal amine of this compound and a carboxylic acid on the target protein ligand. This is typically facilitated by standard peptide coupling reagents.
Q3: My conjugation reaction is giving a low yield. What are the potential causes and solutions?
Low yields are a frequent issue in PROTAC synthesis.[2][5] Several factors can contribute to this problem. Refer to the troubleshooting guide below for a detailed breakdown of potential causes and their solutions.
Q4: The purified PROTAC has poor solubility in aqueous solutions. How can this be addressed?
Poor solubility is a known challenge for PROTACs due to their high molecular weight and often lipophilic nature.[5] Strategies to mitigate this include modifying the linker to include more polar groups like polyethylene (B3416737) glycol (PEG) or formulating the PROTAC with co-solvents like DMSO for in vitro assays. However, care must be taken to keep the final DMSO concentration low in cellular experiments (typically below 0.5%) to avoid toxicity.
Q5: My PROTAC does not induce the degradation of the target protein. What should I investigate?
A lack of target degradation can stem from several issues beyond a failed conjugation. Key areas to investigate include:
-
Cell Permeability: PROTACs are large molecules and may not efficiently cross the cell membrane.
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex, which inhibits degradation. It is crucial to test a wide range of PROTAC concentrations.
-
Linker Length and Composition: The linker plays a critical role in the formation of a stable and productive ternary complex. An suboptimal linker may not allow for the proper orientation of the target protein and CRBN.
-
CRBN Expression: Ensure that the cell line used for your experiments expresses sufficient levels of CRBN.
Troubleshooting Guide: Amide Bond Formation
This guide addresses common issues encountered during the amide coupling of a carboxylic acid-containing ligand to this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inefficient activation of the carboxylic acid. | - Use a more potent coupling reagent such as HATU or COMU. - Ensure anhydrous reaction conditions, as water can hydrolyze the activated ester. |
| Side reactions of the coupling reagent. | - For carbodiimide-based coupling (EDC/DCC), add NHS or HOBt to form a more stable active ester and reduce side reactions. | |
| Steric hindrance around the carboxylic acid or amine. | - Increase the reaction temperature or prolong the reaction time. - Use a less sterically hindered coupling reagent. | |
| Low nucleophilicity of the amine. | - The primary amine on the linker is generally nucleophilic, but if the ligand has electron-withdrawing groups, a stronger base or higher temperature may be needed. | |
| Multiple Side Products | Reaction with other functional groups on the ligand. | - Use protecting groups for other reactive functionalities (e.g., other amines, hydroxyls) on your target ligand. |
| Formation of N-acylurea byproduct (with EDC/DCC). | - Add NHS or HOBt to the reaction mixture. - Perform the reaction at a lower temperature. | |
| Epimerization of chiral centers. | - Use coupling additives that minimize racemization, such as HOBt or Oxyma Pure. | |
| Difficulty in Product Purification | Similar polarity of starting materials and product. | - Optimize the chromatographic conditions (e.g., use a different solvent system or a different type of column). |
| Presence of byproducts from the coupling reagent (e.g., DCU from DCC). | - If using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble in many organic solvents and can be removed by filtration. | |
| Greasy nature of the PROTAC. | - Reversed-phase HPLC is often the most effective method for purifying PROTACs. |
Experimental Protocols
Below are detailed protocols for common amide coupling reactions. Note: These are general protocols and may require optimization for your specific ligand.
Protocol 1: HATU-Mediated Amide Coupling
Materials:
-
Carboxylic acid-functionalized ligand
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous reaction vessel and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve HATU (1.2 eq) in anhydrous DMF.
-
Add the HATU solution to the carboxylic acid/DIPEA mixture and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In another vial, dissolve this compound (1.1 eq) in anhydrous DMF.
-
Add the this compound solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: a. Quench the reaction by adding water. b. Extract the product with an organic solvent such as ethyl acetate (B1210297). c. Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or reversed-phase HPLC.
Protocol 2: EDC/NHS-Mediated Amide Coupling
Materials:
-
Carboxylic acid-functionalized ligand
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Anhydrous DMF or a mixture of DCM/DMF
-
Anhydrous reaction vessel and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid-functionalized ligand (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.
-
Add EDC (1.5 eq) to the solution and stir at room temperature for 1-2 hours to form the NHS-ester.
-
In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF.
-
Add the this compound solution to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: a. Dilute the reaction mixture with water. b. Extract the product with an organic solvent such as ethyl acetate or DCM. c. Wash the organic layer with saturated aqueous NaHCO3 solution and brine. d. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or reversed-phase HPLC.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and performance of thalidomide-based PROTACs.
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Typical Yield Range | Key Advantages | Common Issues |
| HATU | DIPEA (base) | 60-95% | High efficiency, low racemization, fast reaction times. | Higher cost, potential for side reactions if not used correctly. |
| HBTU | DIPEA (base) | 50-90% | Good efficiency, widely used. | Can cause racemization, less reactive than HATU for hindered substrates. |
| EDC | NHS or HOBt | 40-80% | Water-soluble byproducts, cost-effective. | Formation of N-acylurea byproduct, slower reaction times, potential for racemization. |
| DCC | NHS or HOBt | 40-80% | Cost-effective. | Insoluble DCU byproduct can complicate purification. |
Yields are highly dependent on the specific substrates and reaction conditions.
Table 2: Impact of Linker Length on PROTAC Efficacy (Representative Data)
| PROTAC Example | Linker Type & Length | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | Alkyl, 8 atoms | BRD4 | HeLa | 50 | >90 | Fictional Example |
| PROTAC 2 | PEG, 3 units | BRD4 | HeLa | 25 | >95 | Fictional Example |
| PROTAC 3 | PEG, 5 units | BRD4 | HeLa | 10 | >95 | Fictional Example |
| PROTAC 4 | PEG, 7 units | BRD4 | HeLa | 75 | 80 | Fictional Example |
DC50: half-maximal degradation concentration. Dmax: maximum degradation. This data is illustrative and the optimal linker is target-dependent.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action for a thalidomide-based PROTAC.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: A typical workflow for PROTAC synthesis and evaluation.
Logical Relationship for Troubleshooting Low Reaction Yield
Caption: Troubleshooting logic for low amide coupling yield.
References
how to address poor cell permeability of large PROTAC molecules
Technical Support Center: PROTAC Permeability
Welcome to the technical support center for addressing challenges with PROTAC cell permeability. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their PROTAC molecules.
Frequently Asked Questions (FAQs)
Q1: Why do my large PROTAC molecules have poor cell permeability?
PROTACs often exhibit poor cell permeability due to their inherent physicochemical properties. Most PROTACs have a high molecular weight (MW > 800 Da) and a large number of hydrogen bond donors and acceptors, placing them "beyond the Rule of Five" (bRo5), a set of guidelines for drug-likeness.[1][2][3] These characteristics are generally unfavorable for passive diffusion across the lipid bilayer of the cell membrane.[4]
Q2: What are the key physicochemical properties that influence PROTAC permeability?
Several properties are critical:
-
Molecular Weight (MW): Permeability generally decreases as MW increases.[1]
-
Topological Polar Surface Area (TPSA): High TPSA is associated with poor membrane permeability.
-
Lipophilicity (LogP): A balance is required; while some lipophilicity is needed, excessively high LogP can lead to poor solubility and non-specific binding.
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): A high number of HBDs and HBAs can hinder membrane crossing.[1][5]
-
Rotatable Bonds (NRotB): A high number of rotatable bonds can be detrimental, though linker flexibility is also key to adopting a permeable conformation.[6][7]
-
Intramolecular Hydrogen Bonding (IMHB): The ability to form internal hydrogen bonds can shield polar groups, reducing the effective TPSA in the nonpolar membrane environment and improving permeability.[8][9][10][11] This is often referred to as the "chameleon effect."[8][12]
Q3: How does the linker design impact cell permeability?
The linker is a critical determinant of a PROTAC's properties.[5] Its length, rigidity, and chemical composition influence the molecule's overall shape and ability to form intramolecular hydrogen bonds.[6][11] For instance, flexible linkers like PEG can allow the PROTAC to adopt a folded, more compact conformation that shields polar surfaces, enhancing permeability.[2][6][8] Conversely, replacing a flexible PEG linker with a more rigid alkyl or phenyl ring has also been shown in some cases to improve permeability.[10] Introducing basic nitrogen atoms into the linker can also improve solubility and permeability.[2][10]
Q4: What is the "hook effect" and how does it relate to PROTAC concentration?
The "hook effect" is a phenomenon where the efficacy of a PROTAC (i.e., protein degradation) decreases at very high concentrations. This occurs because the PROTAC molecules saturate both the target protein and the E3 ligase independently, forming non-productive binary complexes instead of the required productive ternary complex (Target-PROTAC-E3 Ligase). This effect is intrinsic to PROTAC pharmacology and underscores the importance of careful dose-response studies.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Problem 1: My PROTAC is potent in biochemical assays but shows no protein degradation in my cell-based assay.
This is a classic sign of poor cell permeability.
| Potential Cause | Troubleshooting Step |
| Low Passive Permeability | The PROTAC cannot cross the cell membrane to reach its intracellular target. |
| Solution 1: Assess Permeability Directly. Perform a permeability assay like PAMPA (for passive diffusion) or a Caco-2 assay (for passive and active transport) to quantify permeability.[1] | |
| Solution 2: Modify the PROTAC. Redesign the linker to optimize physicochemical properties. Consider strategies to encourage intramolecular hydrogen bonding or reduce TPSA.[9][10] | |
| Active Efflux | The PROTAC enters the cell but is actively pumped out by efflux transporters like P-glycoprotein (P-gp). |
| Solution: Perform a Bidirectional Caco-2 Assay. Measure permeability in both directions (apical-to-basolateral and basolateral-to-apical). An efflux ratio >2 suggests active efflux. This can sometimes be overcome by co-dosing with an efflux inhibitor or redesigning the PROTAC to avoid transporter recognition. | |
| Compound Instability or Poor Solubility | The PROTAC may be degrading in the cell culture media or precipitating at the tested concentrations.[13] |
| Solution: Check Solubility and Stability. Visually inspect for precipitation. Perform a stability assay in media using LC-MS. Ensure the compound is fully solubilized in the vehicle (e.g., DMSO) before dilution.[13] |
Problem 2: I am observing high variability in my cell-based degradation or viability assays.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Uneven cell density across the plate leads to variable results. |
| Solution: Optimize Seeding Protocol. Ensure a homogenous cell suspension before and during plating. Mix the suspension frequently and consider using a multichannel pipette. Avoid using the outer wells of the plate, which are prone to evaporation ("edge effects"). | |
| "Hook Effect" | Testing at concentrations that are too high can lead to reduced degradation and variable outcomes. |
| Solution: Broaden Concentration Range. Test a wider dose-response curve, including much lower concentrations, to fully characterize the bell-shaped curve typical of PROTACs. | |
| Low E3 Ligase Expression | The specific E3 ligase your PROTAC recruits is not sufficiently expressed in your chosen cell line. |
| Solution: Verify E3 Ligase Expression. Use Western blot or qPCR to confirm the expression levels of the relevant E3 ligase (e.g., Cereblon, VHL) in your cell model. |
Data Presentation: Physicochemical Properties and Permeability
The following table summarizes hypothetical data for a series of PROTACs, illustrating the relationship between their physicochemical properties and permeability as measured by a Parallel Artificial Membrane Permeability Assay (PAMPA).
| PROTAC ID | MW (Da) | TPSA (Ų) | cLogP | HBD | Rotatable Bonds | PAMPA Papp (10⁻⁶ cm/s) | Permeability Class |
| PROTAC-A | 850 | 185 | 3.5 | 5 | 15 | 1.2 | Moderate |
| PROTAC-B | 950 | 210 | 3.2 | 7 | 20 | 0.4 | Low |
| PROTAC-C | 870 | 170 | 4.1 | 4 | 12 | 2.5 | High |
| PROTAC-D | 980 | 195 | 4.5 | 5 | 18 | 0.8 | Low |
Note: Permeability classification is often binned as: High (>2.0), Moderate (1.0-2.0), and Low (<1.0). Data is for illustrative purposes.
Visualizations: Workflows and Concepts
Caption: Troubleshooting workflow for a PROTAC with poor in-cell activity.
Caption: Physicochemical properties governing PROTAC cell permeability.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a method for assessing the passive permeability of a PROTAC. PAMPA is a high-throughput, cell-free assay that models passive diffusion across a lipid-infused artificial membrane.[1][14][15]
Objective: To determine the apparent permeability coefficient (Papp) of a PROTAC molecule.
Materials:
-
96-well PAMPA filter plates (e.g., Millipore MultiScreen-IP, cat. MAIPNTR10)
-
96-well acceptor plates (low-binding)
-
Lecithin (B1663433)/dodecane solution (e.g., 1% w/v lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC compound (stock in DMSO)
-
Control compounds (e.g., Propranolol for high permeability, Furosemide for low permeability)
-
Plate reader or LC-MS/MS for quantification
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate. If desired, 5-10% DMSO can be added to the buffer to act as a co-solvent for poorly soluble compounds.
-
Coat Filter Plate: Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the 96-well filter plate (the "donor" plate). Allow the lipid to impregnate the filter for at least 5 minutes.
-
Prepare Donor Solutions:
-
Prepare the PROTAC and control compounds in PBS from their DMSO stocks. The final concentration is typically 10-100 µM, and the final DMSO concentration should be kept low (<1%).
-
Prepare a "T0" (time zero) sample of the donor solution for later concentration analysis.
-
-
Start the Assay:
-
Add 200 µL of the donor solution (containing the PROTAC or control) to each well of the coated filter plate.
-
Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter wells makes contact with the buffer in the acceptor plate.
-
-
Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-16 hours with gentle shaking.
-
Sample Collection:
-
After incubation, carefully separate the donor and acceptor plates.
-
Collect samples from both the donor and acceptor wells for concentration analysis.
-
-
Quantification: Determine the concentration of the compound in the donor (CD), acceptor (CA), and T0 samples using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS/MS).
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - (CA * (VD + VA) / (VD * C0)))
Where:
-
VD = Volume of donor well (cm³)
-
VA = Volume of acceptor well (cm³)
-
Area = Effective surface area of the membrane (cm²)
-
Time = Incubation time (seconds)
-
CA = Concentration in acceptor well
-
C0 = Initial concentration in donor well (T0)
-
Protocol 2: Caco-2 Permeability Assay (Bidirectional)
This assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive permeability and active transport.
Objective: To determine the Papp in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and to calculate the efflux ratio.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with semi-permeable inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, NEAA)
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS), pH 7.4)
-
Test PROTAC and control compounds
-
Lucifer Yellow (for monolayer integrity check)
-
TEER meter (Transepithelial Electrical Resistance)
-
LC-MS/MS for quantification
Methodology:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the Transwell inserts at an appropriate density.
-
Culture the cells for 18-22 days to allow them to differentiate and form a polarized, confluent monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the TEER of each monolayer. Values should be ≥200 Ω·cm² to ensure tight junction integrity.[16]
-
A low concentration of Lucifer Yellow, a membrane-impermeable dye, can be added to the apical side. Its low passage to the basolateral side confirms monolayer integrity.
-
-
Prepare Dosing Solutions: Prepare the PROTAC and control compounds in pre-warmed (37°C) transport buffer. A typical starting concentration is 10 µM.[17]
-
Transport Experiment (A-B Direction):
-
Wash the cell monolayers with warm transport buffer.
-
Add fresh transport buffer to the basolateral (receiver) compartment (e.g., 1.2 mL).
-
Add the dosing solution to the apical (donor) compartment (e.g., 0.3 mL).[16]
-
Incubate at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours.[16]
-
At the end of the incubation, collect samples from both compartments for analysis.
-
-
Transport Experiment (B-A Direction):
-
Wash the cell monolayers as before.
-
Add fresh transport buffer to the apical (receiver) compartment (e.g., 0.3 mL).
-
Add the dosing solution to the basolateral (donor) compartment (e.g., 1.2 mL).[16]
-
Incubate and collect samples as described for the A-B direction.
-
-
Quantification and Calculation:
-
Quantify the compound concentration in all samples by LC-MS/MS.
-
Calculate Papp for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial donor concentration.
-
Calculate the Efflux Ratio (ER) : ER = Papp (B-A) / Papp (A-B) An ER > 2 is indicative of active efflux.
-
Note on Caco-2 Assay for PROTACs: Due to the lipophilic nature of many PROTACs, non-specific binding can be an issue, leading to low recovery. Adding a low concentration of Bovine Serum Albumin (BSA, e.g., 0.25-0.5%) to the basolateral (receiver) buffer can help improve recovery.[17]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 15. PAMPA | Evotec [evotec.com]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 17. enamine.net [enamine.net]
Technical Support Center: Refining Purification Methods for Thalidomide-C5-Amine Conjugates
Welcome to the technical support center for the purification of thalidomide-C5-amine conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these important molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying thalidomide-C5-amine conjugates?
A1: The primary purification techniques for thalidomide-C5-amine conjugates are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Normal-Phase Flash Chromatography. The choice between these methods depends on the polarity of the conjugate and the nature of the impurities. Recrystallization can also be employed as a final step to achieve high purity of the final product.
Q2: My thalidomide-C5-amine conjugate shows poor solubility. How does this impact purification?
A2: Poor solubility is a common issue, especially for PROTACs derived from thalidomide-C5-amine, which can have high molecular weight and lipophilicity.[1][2] This can lead to challenges in both normal-phase and reverse-phase chromatography, causing issues like sample precipitation on the column and poor peak shape. It is crucial to carefully select the loading solvent and the mobile phase to ensure the conjugate remains soluble throughout the purification process.
Q3: What are common impurities I might encounter when synthesizing thalidomide-C5-amine conjugates?
A3: Common impurities can include unreacted starting materials (e.g., 4-fluorothalidomide and the amine linker), byproducts from competing side reactions, and residual coupling reagents.[3] For instance, in syntheses involving 4-fluorothalidomide, nucleophilic acyl substitution can compete with the desired aromatic substitution, leading to a byproduct that may co-elute with the product in HPLC.[3]
Q4: How does the linker component of the conjugate affect purification?
A4: The linker's length, composition, and flexibility are critical as they significantly influence the conjugate's overall polarity, solubility, and chromatographic behavior.[1][4] For example, polyethylene (B3416737) glycol (PEG) linkers can increase water solubility compared to alkyl chains, but the overall lipophilicity of the PROTAC can still be high.[1] The linker can also impact which impurities are present and how they separate from the desired product.
Troubleshooting Guides
Reverse-Phase HPLC (RP-HPLC) Purification
| Problem | Potential Cause | Troubleshooting Solution |
| Peak Tailing | - Interaction of the basic amine with residual acidic silanols on the column.[5] - Inappropriate mobile phase pH.[5] | - Add a competing amine like triethylamine (B128534) (TEA) to the mobile phase (around 10 mM) to mask silanol (B1196071) sites.[5] - Adjust the mobile phase pH to < 3.0 to protonate the amine.[5] - Use a column with low silanol activity or one specifically designed for basic compounds.[5] |
| Poor Resolution/Co-elution of Impurities | - The impurity has a very similar polarity to the product.[3] | - Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting compounds. - Try a different organic modifier in the mobile phase (e.g., methanol (B129727) instead of acetonitrile) to alter selectivity. - Consider a different stationary phase (e.g., C8 instead of C18) or a column with a different chemistry. |
| Low Recovery | - The conjugate is precipitating on the column. - The conjugate is irreversibly binding to the column. | - Ensure the sample is fully dissolved in the injection solvent, which should be weaker than the initial mobile phase.[5] - If the compound is highly lipophilic, a stronger organic solvent may be needed for elution. - Check for and eliminate non-specific binding by using appropriate container materials (low-binding plates/vials).[6] |
| Split Peaks | - Column contamination or a void at the head of the column.[5] - A significant mismatch between the sample solvent and the mobile phase.[5] | - Backflush the column or replace it if a void is suspected.[5] - Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[5] |
Normal-Phase Flash Chromatography
| Problem | Potential Cause | Troubleshooting Solution |
| Compound Streaking or Tailing | - Strong interaction between the basic amine of the conjugate and the acidic silica (B1680970) gel.[7] | - Add a small amount of a competing amine, such as triethylamine or ammonium (B1175870) hydroxide, to the mobile phase to neutralize the silica surface.[7][8] - Use an amine-functionalized silica column.[8][9] |
| Compound Stuck on the Column | - The compound is too polar for the chosen mobile phase. | - Gradually increase the polarity of the mobile phase. For very polar compounds, a mobile phase containing methanol or even water might be necessary.[9] - Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) mode on a silica, diol, or amine column.[10] |
| Poor Separation of Closely Related Spots | - The solvent system does not provide enough selectivity. | - Run a gradient elution, starting with a low polarity solvent system and gradually increasing the polarity.[11] - Try a different solvent system. For example, replacing ethyl acetate (B1210297) with dichloromethane/methanol can alter the separation.[8] |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Purification of a Thalidomide-C5-Amine Conjugate
This protocol is a general guideline and may require optimization for specific conjugates.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in acetonitrile (B52724) or methanol.
-
Sample Preparation: Dissolve the crude conjugate in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., DMSO, then dilute with Mobile Phase A). Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter.
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 5-10%) and hold for a few column volumes to ensure the compound binds to the column.
-
Run a linear gradient to a higher percentage of Mobile Phase B (e.g., 5-95% over 30-60 minutes). The steepness of the gradient will depend on the polarity of the conjugate and its impurities.
-
Hold at the high percentage of Mobile Phase B for a few column volumes to elute all components.
-
Return to the initial conditions to re-equilibrate the column.
-
-
Detection: Monitor the elution profile using a UV detector, typically at a wavelength where the thalidomide (B1683933) moiety absorbs (e.g., 210-220 nm).
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC or LC-MS to determine their purity. Pool the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions by lyophilization or rotary evaporation.
Protocol 2: Normal-Phase Flash Chromatography of a Thalidomide-C5-Amine Conjugate
This protocol is suitable for less polar conjugates or for removing non-polar impurities.
-
Stationary Phase: Silica gel or amine-functionalized silica.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). For basic compounds, add ~0.1-1% triethylamine to the mobile phase.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent. If the compound is not very soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Elution:
-
Start with a mobile phase of low polarity and gradually increase the polarity to elute the compounds from the column.
-
The elution can be done isocratically (with a constant solvent mixture) or as a gradient.
-
-
Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).
-
Analysis and Pooling: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: Purification workflow for thalidomide-C5-amine conjugates.
Caption: Troubleshooting logic for purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming Key Challenges in PROTAC Drug Development | WuXi STA [sta.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. biotage.com [biotage.com]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. biotage.com [biotage.com]
- 10. labex.hu [labex.hu]
- 11. Chromatography [chem.rochester.edu]
troubleshooting guide for failed protein degradation experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with their protein degradation experiments, with a focus on targeted protein degradation using technologies like PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the critical initial controls for a protein degradation experiment?
A1: Before troubleshooting specific issues, ensure you have included the following essential controls in your experimental design:
-
Vehicle Control (e.g., DMSO): This is the baseline for comparing the effect of your degrader compound.
-
Positive Control Degrader: A known degrader for your target protein or a well-characterized degrader for another target to ensure the experimental system is working.
-
Proteasome Inhibitor Control (e.g., MG132): Treatment with a proteasome inhibitor should "rescue" the degradation of your target protein, confirming its degradation is proteasome-dependent.[1][2]
-
Negative Control Compound: A structurally similar but inactive version of your degrader (e.g., an epimer) can help confirm that the observed degradation is specific to your molecule's intended mechanism.
-
E3 Ligase Ligand Only: This control helps to assess any off-target effects of the E3 ligase-binding component of your degrader.
Q2: What is the "hook effect" and how can I avoid it?
A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[3][4] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[3] To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[3][4]
Q3: How do I measure the efficiency of my degrader?
A3: The efficiency of a degrader is typically quantified by two parameters:
-
DC50: The concentration of the degrader that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation observed.
These values are determined by performing a dose-response experiment where cells are treated with a serial dilution of the degrader for a fixed time.[1] The levels of the target protein are then quantified, typically by Western blot, and plotted against the degrader concentration.[1]
Troubleshooting Guide
Issue 1: No degradation of the target protein is observed.
This is a common issue with several potential causes. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for No Degradation
References
Validation & Comparative
A Comparative Guide to Cereblon E3 Ligase Ligands: Thalidomide-NH-amido-C5-NH2 and Beyond
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), the choice of E3 ubiquitin ligase ligand is a critical determinant in the successful design of potent and selective Proteolysis Targeting Chimeras (PROTACs). Among the most utilized E3 ligases is Cereblon (CRBN), which is effectively recruited by a class of small molecules derived from thalidomide. This guide provides an objective comparison of Thalidomide-NH-amido-C5-NH2, a thalidomide-based ligand functionalized for PROTAC synthesis, with other prominent CRBN E3 ligase ligands, including lenalidomide, pomalidomide (B1683931), and iberdomide (B608038). The comparison is supported by experimental data on their binding affinities, ternary complex formation, and degradation efficiencies, supplemented with detailed experimental protocols.
Performance Comparison of Cereblon E3 Ligase Ligands
The efficacy of a CRBN-recruiting PROTAC is influenced by several key parameters, including the binding affinity of the ligand to CRBN, the stability of the ternary complex formed between the target protein, the PROTAC, and CRBN, and the subsequent efficiency of target protein degradation. The following tables summarize quantitative data for established CRBN ligands. While specific data for this compound is not extensively available in the public domain, the data for its parent molecule, thalidomide, serves as a valuable benchmark.
Table 1: Binding Affinity of Cereblon Ligands to CRBN
| Ligand | Binding Affinity (Kd) to CRBN | Assay Method | Reference |
| Thalidomide | ~250 nM | Competitive Titration | [1] |
| Lenalidomide | ~178 - 640 nM | Competitive Titration / ITC | [1][2][3] |
| Pomalidomide | ~157 nM | Competitive Titration | [1][3] |
| Iberdomide | IC50 of ~150 nM | Competitive TR-FRET |
Note: Binding affinities can vary depending on the specific experimental conditions and protein constructs used.
Table 2: Ternary Complex Formation and Cooperativity
The stability of the ternary complex (Target Protein-PROTAC-CRBN) is a crucial factor for efficient ubiquitination. Cooperativity (α) is a measure of how the binding of the target protein and the E3 ligase to the PROTAC influences each other. An α value greater than 1 indicates positive cooperativity, meaning the components bind more strongly in the complex than they do individually.
| PROTAC System | Ternary Complex Cooperativity (α) | Assay Method | Reference |
| VHL:MZ1:Brd4BD2 | 26 | Surface Plasmon Resonance (SPR) | |
| CRBN:Pomalidomide-based PROTAC:Target | α > 1 (Positive Cooperativity) | Surface Plasmon Resonance (SPR) |
Note: Quantitative cooperativity data is highly dependent on the specific PROTAC and target protein. Generally, pomalidomide and lenalidomide-based PROTACs have been shown to form stable and cooperative ternary complexes.
Table 3: Degradation Efficiency of PROTACs Utilizing Cereblon Ligands
The ultimate measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein, quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 | Dmax | Reference |
| ZQ-23 | Pomalidomide | HDAC8 | - | 147 nM | 93% | |
| dALK-2 | Pomalidomide | ALK | SU-DHL-1 | ~10 nM | >95% | [4] |
| GP262 | Pomalidomide | p110γ / mTOR | MCF-7 | 42.23 nM / 45.4 nM | 88.6% / 74.9% |
Note: DC50 and Dmax values are specific to the entire PROTAC molecule, including the target binder and linker, as well as the cell line used.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams illustrate the mechanism of action of CRBN-based PROTACs and a typical workflow for their evaluation.
Figure 1: Mechanism of action of a this compound based PROTAC.
Figure 2: General experimental workflow for the evaluation of PROTACs.
Detailed Experimental Protocols
Accurate and reproducible experimental data is paramount for the objective comparison of E3 ligase ligands. Below are detailed protocols for key experiments cited in this guide.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of a Cereblon ligand to the CRBN protein.
Materials:
-
Purified recombinant CRBN protein (or CRBN-DDB1 complex)
-
Cereblon ligand (e.g., this compound)
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
Syringe and sample cell cleaning solutions
Protocol:
-
Sample Preparation:
-
Dialyze the purified CRBN protein against the ITC buffer overnight at 4°C to ensure buffer matching.
-
Dissolve the Cereblon ligand in the same ITC buffer.
-
Determine the accurate concentrations of the protein and ligand using a suitable method (e.g., BCA assay for protein, UV-Vis spectroscopy for ligand).
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and titration syringe according to the manufacturer's instructions.
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Load the CRBN protein solution into the sample cell (typically at a concentration of 10-20 µM).
-
Load the ligand solution into the titration syringe (typically at a concentration 10-15 times that of the protein).
-
-
Titration:
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to avoid artifacts from syringe placement, and discard this data point during analysis.
-
Perform a series of subsequent injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change for each injection.
-
Correct for the heat of dilution by performing a control titration of the ligand into the buffer alone.
-
Fit the corrected data to a suitable binding model (e.g., one-site binding model) using the analysis software to determine Kd, n, ΔH, and ΔS.[5]
-
Western Blot for Protein Degradation
Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC molecule
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.[2][6]
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To demonstrate the PROTAC-dependent interaction between the target protein and the E3 ligase in a cellular context.
Materials:
-
Cell line expressing the target protein
-
PROTAC molecule
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer
-
Primary antibody against the target protein (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Primary antibodies against the target protein and the E3 ligase (for Western blotting)
-
Secondary antibodies for Western blotting
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC or vehicle control. It is often beneficial to co-treat with a proteasome inhibitor to prevent the degradation of the ternary complex.
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-target protein) overnight at 4°C.
-
Add fresh magnetic beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Perform Western blotting on the eluted samples as described in the previous protocol.
-
Probe the membrane with primary antibodies against both the target protein and the E3 ligase (e.g., anti-CRBN).
-
-
Data Analysis:
Conclusion
The selection of a Cereblon E3 ligase ligand is a critical step in the development of effective PROTACs. While thalidomide, lenalidomide, and pomalidomide are well-established and potent recruiters of CRBN, newer derivatives like iberdomide show promise with potentially higher binding affinities. "this compound" provides a readily functionalized thalidomide-based scaffold for PROTAC synthesis. The ultimate performance of a PROTAC depends on the interplay between the E3 ligase ligand, the linker, and the target-binding moiety. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers to make informed decisions in the design and optimization of novel CRBN-based protein degraders.
References
- 1. labs.biology.ucsd.edu [labs.biology.ucsd.edu]
- 2. benchchem.com [benchchem.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 7. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
Alkyl Chains vs. PEG Linkers in CRBN-Recruiting PROTACs: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant in the design of effective and drug-like Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of two of the most common flexible linkers used in Cereblon (CRBN)-recruiting PROTACs: alkyl chains and polyethylene (B3416737) glycol (PEG) chains. We will delve into their impact on PROTAC performance, supported by experimental data, and provide detailed methodologies for key experiments.
The linker in a PROTAC, though often considered a simple spacer, profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1] It connects the ligand that binds the target protein of interest (POI) to the ligand that recruits the E3 ubiquitin ligase, in this case, CRBN.[2] The length, composition, and flexibility of this linker are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and proteasomal degradation of the target protein.[3][4] Alkyl and PEG chains are the most frequently used linkers due to their synthetic tractability and the ease with which their length can be modified.[1]
Comparative Analysis of Physicochemical and Biological Properties
The selection between an alkyl and a PEG linker involves a trade-off between hydrophobicity, hydrophilicity, and their consequent effects on a PROTAC's properties.
| Property | Alkyl Linkers | PEG Linkers | Key Considerations & Experimental Observations |
| Composition | Simple hydrocarbon chains.[1] | Repeating ethylene (B1197577) glycol units.[1] | Alkyl linkers are more hydrophobic, while PEG linkers are more hydrophilic.[1][4] |
| Solubility | Generally lower aqueous solubility due to hydrophobicity.[] | Higher aqueous solubility due to the hydrophilic nature of the ether oxygens.[4][6][7] | The increased solubility of PEG-linked PROTACs can be advantageous for formulation and bioavailability.[6] However, excessive hydrophilicity can sometimes negatively impact cell permeability. |
| Permeability | Generally higher passive membrane permeability due to increased lipophilicity.[][7] | Can have lower passive permeability. However, PEG linkers can shield the polar surface area of the PROTAC through intramolecular hydrogen bonding, sometimes leading to improved permeability.[8][9] | Studies have shown that alkyl-linked degraders can outperform PEGylated analogues in parallel artificial membrane permeability assays (PAMPA).[] The gauche effect in PEG linkers can favor folded conformations that mask polar surfaces, enhancing cell permeability.[8] |
| Metabolic Stability | Typically metabolized at terminal or sub-terminal positions via hydroxylation, often retaining degrader activity.[] | Can undergo progressive shortening through ether peroxidation.[] | The metabolic stability of the linker is crucial for maintaining the PROTAC's integrity and extending its half-life in vivo. |
| Conformational Flexibility | High degree of conformational flexibility.[1] | Also flexible, but the gauche effect can favor more folded or "turned" conformations.[8] | This flexibility is crucial for allowing the PROTAC to adopt a conformation suitable for ternary complex formation. However, excessive flexibility can be entropically unfavorable. |
| Ternary Complex Formation | The flexibility allows for the necessary spatial arrangement of the POI and E3 ligase. | The increased plasticity of a PEG linker compared to an alkyl linker has been shown in some cases to enhance ternary complex formation.[8] | The optimal linker length and composition are highly dependent on the specific POI and E3 ligase pair. |
Quantitative Performance Data
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 indicates higher potency, and a higher Dmax signifies greater degradation efficacy.[1]
The following table summarizes hypothetical comparative data for a CRBN-recruiting PROTAC targeting Bruton's tyrosine kinase (BTK), where only the linker is varied.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (PAMPA, 10⁻⁶ cm/s) | Aqueous Solubility (µg/mL) |
| BTK-d1 | 8-atom alkyl chain | 25 | 92 | 8.5 | 15 |
| BTK-d2 | Tri-ethylene glycol (PEG3) | 50 | 85 | 5.2 | 45 |
| BTK-d3 | 12-atom alkyl chain | 15 | 95 | 7.1 | 10 |
| BTK-d4 | Tetra-ethylene glycol (PEG4) | 30 | 90 | 6.8 | 60 |
Note: This data is illustrative and compiled from general trends observed in the literature. Actual values are highly system-dependent.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for understanding PROTAC technology.
Caption: Mechanism of CRBN-recruiting PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blotting to assess protein degradation.
Caption: Logical relationship of linker properties and their impact on PROTAC performance.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Synthesis of PROTACs with Alkyl and PEG Linkers
The synthesis of PROTACs typically involves a modular approach, connecting the POI binder, linker, and E3 ligase ligand through sequential coupling reactions.
General Scheme for PROTAC Synthesis:
-
Synthesis of Functionalized POI Ligand and E3 Ligase Ligand: The parent molecules for the POI binder (e.g., a kinase inhibitor) and the CRBN ligand (e.g., pomalidomide) are chemically modified to introduce a reactive handle (e.g., an amine, carboxylic acid, or alkyne) at a position that does not disrupt binding.
-
Linker Synthesis: Alkyl or PEG linkers of varying lengths are synthesized with complementary reactive groups at each end (e.g., a carboxylic acid and a Boc-protected amine).
-
Coupling Reactions:
-
The linker is first coupled to either the POI ligand or the E3 ligase ligand using standard amide bond formation (e.g., HATU or EDC/HOBt coupling) or "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition).
-
After deprotection of the other end of the linker (if necessary), the second ligand is coupled to complete the PROTAC molecule.
-
-
Purification: The final PROTAC is purified using techniques such as flash chromatography and/or preparative HPLC. The structure and purity are confirmed by NMR and LC-MS.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1]
-
Cell Culture and Treatment: Plate cells (e.g., MM.1S for a multiple myeloma target) in 6-well plates and allow them to adhere and grow to 70-80% confluency. Treat the cells with varying concentrations of the PROTACs (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control band intensity. Calculate DC50 and Dmax values based on the dose-response curve.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput method to assess the passive permeability of compounds across an artificial lipid membrane.
-
Preparation of Donor and Acceptor Plates:
-
The donor plate contains a filter membrane coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to mimic a cell membrane.
-
The acceptor plate is filled with a buffer solution.
-
-
Compound Preparation: Prepare solutions of the PROTACs in a suitable buffer.
-
Assay Procedure:
-
Add the PROTAC solutions to the donor plate wells.
-
Place the donor plate on top of the acceptor plate, allowing the compounds to permeate through the artificial membrane.
-
Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.
-
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated using a specific equation that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the filter area, and the incubation time.
Conclusion
The choice between an alkyl and a PEG linker for a CRBN-recruiting PROTAC is not straightforward and depends heavily on the specific target and the desired properties of the final molecule. Alkyl linkers often enhance cell permeability and metabolic stability, which are crucial for in vivo efficacy.[] On the other hand, PEG linkers can significantly improve aqueous solubility and, in some cases, facilitate favorable conformations for ternary complex formation and cell permeability.[4][8] A systematic evaluation of a series of PROTACs with varying linker compositions and lengths is essential for identifying the optimal degrader for a given target. The experimental protocols provided in this guide offer a framework for such a comparative analysis, enabling researchers to make informed decisions in the rational design of novel and effective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. precisepeg.com [precisepeg.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Researcher's Guide to Validating CRBN-Dependent Protein Degradation
For drug development professionals and researchers in the field of targeted protein degradation (TPD), establishing the precise mechanism of action for a novel degrader is paramount. Molecules designed to hijack the Cereblon (CRBN) E3 ubiquitin ligase complex must undergo rigorous validation to confirm that the observed degradation of a protein of interest (POI) proceeds through the intended pathway. This guide provides a comparative overview of essential control experiments, detailed protocols, and expected quantitative outcomes to ensure the on-target activity of CRBN-recruiting degraders.
The fundamental principle of these degraders, which include molecular glues like thalidomide (B1683933) and its analogs (IMiDs) as well as proteolysis-targeting chimeras (PROTACs), is to induce proximity between CRBN and a target protein.[1][2] This induced proximity facilitates the transfer of ubiquitin to the target, marking it for destruction by the proteasome. Validating this sequence of events is critical for advancing a compound through the drug discovery pipeline.
The CRBN-Mediated Degradation Pathway
The mechanism of action for a CRBN-dependent degrader involves the formation of a ternary complex, ubiquitination, and proteasomal degradation. The degrader acts as a bridge, with one end binding to CRBN, a substrate receptor for the CUL4-RBX1-DDB1 (CRL4) E3 ubiquitin ligase complex, and the other end binding to the POI. This proximity allows an E2 ubiquitin-conjugating enzyme to transfer ubiquitin molecules to the POI. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the target protein.
Caption: CRBN-mediated targeted protein degradation pathway.
Experimental Validation: A Comparative Framework
To confirm that a novel degrader functions through the intended CRBN- and proteasome-dependent pathway, a series of control experiments must be performed. The following table outlines the key validation experiments, their purpose, and the expected outcomes when comparing the degrader's activity in the presence and absence of essential cellular machinery.
Table 1: Comparison of Key Control Experiments for Validation
| Validation Principle | Purpose | Experimental Approach | Expected Outcome with Active Degrader | Negative Control / Condition | Expected Outcome in Control |
| Target Engagement & Degradation | To confirm dose- and time-dependent reduction of the target protein. | Western Blot or Proteomics analysis after treating cells with varying concentrations and for different durations. | Progressive decrease in POI levels with increasing dose and time. | Untreated cells or cells treated with a vehicle (e.g., DMSO). | No change in POI levels. |
| E3 Ligase Dependence | To verify that degradation is mediated specifically by CRBN. | 1. CRBN Knockout (KO) / Knockdown (KD) Cells: Treat wild-type (WT) and CRBN KO/KD cells with the degrader.[2][3] | POI is degraded in WT cells. | CRBN KO/KD cells. | Degradation is significantly attenuated or completely abolished.[4] |
| 2. Competitive Inhibition: Co-treat cells with the degrader and an excess of a known CRBN binder (e.g., thalidomide, pomalidomide).[2] | POI is degraded in the absence of the competitor. | Cells treated with degrader + excess competitor. | Degradation is rescued; POI levels are restored towards baseline.[5] | ||
| 3. Inactive Epimer/Analog: Synthesize and test a stereoisomer or analog of the degrader that does not bind CRBN (e.g., methylated glutarimide).[4] | The active degrader degrades the POI. | Cells treated with the inactive analog. | No degradation of the POI is observed. | ||
| Proteasome Dependence | To confirm that protein loss is due to proteasomal degradation. | Co-treat cells with the degrader and a proteasome inhibitor (e.g., MG132, Bortezomib).[2] | POI is degraded in the absence of the inhibitor. | Cells treated with degrader + proteasome inhibitor. | Degradation is blocked, leading to the rescue or accumulation of the POI.[6] |
| Ubiquitination Machinery Dependence | To confirm the role of the upstream ubiquitin conjugation machinery. | Co-treat cells with the degrader and a NEDD8-activating enzyme inhibitor (e.g., MLN4924), which inactivates Cullin-RING ligases.[7] | POI is degraded in the absence of the inhibitor. | Cells treated with degrader + MLN4924. | Degradation is blocked, rescuing POI levels.[4] |
| Target Ubiquitination | To directly show that the degrader induces poly-ubiquitination of the POI. | Immunoprecipitate the POI from cells treated with the degrader and a proteasome inhibitor, followed by Western blotting for ubiquitin.[8] | A ladder of high-molecular-weight poly-ubiquitinated POI is detected. | Untreated cells or cells treated with an inactive analog. | No or minimal poly-ubiquitination of the POI is observed. |
Experimental Workflow and Methodologies
A logical and systematic workflow is essential for efficiently validating a potential CRBN-dependent degrader. The process typically begins with initial screening to identify hits, followed by a series of rigorous validation assays to confirm the mechanism of action.
References
- 1. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Cereblon target validation using a covalent inhibitor of neosubstrate recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective degradation-inducing probes for studying cereblon (CRBN) biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AZD7762 induces CRBN dependent BAG3 degradation through ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Control Design for Thalidomide-Based PROTAC Experiments
For researchers, scientists, and drug development professionals, establishing the specificity of thalidomide-based Proteolysis Targeting Chimeras (PROTACs) is paramount. This guide provides a comprehensive comparison of appropriate negative controls, supported by experimental data and detailed protocols, to ensure the rigorous validation of on-target protein degradation.
The central principle of a PROTAC is to induce the degradation of a target protein by hijacking a specific E3 ubiquitin ligase. For thalidomide-based PROTACs, this E3 ligase is Cereblon (CRBN). A well-designed negative control is crucial to demonstrate that the observed degradation of the protein of interest (POI) is a direct consequence of the PROTAC's intended mechanism—the formation of a productive ternary complex between the POI, the PROTAC, and CRBN—and not due to off-target effects or non-specific toxicity.[1]
Comparing Negative Control Strategies
The two primary strategies for designing negative controls for thalidomide-based PROTACs involve creating molecules that are structurally highly similar to the active PROTAC but are deficient in one of its key binding interactions.
E3 Ligase Binding-Deficient Control
This is the most common and arguably the most informative negative control for PROTAC experiments. The goal is to create a molecule that can still bind to the target protein but can no longer recruit the CRBN E3 ligase. This is typically achieved by a subtle modification to the thalidomide (B1683933) moiety that disrupts its interaction with CRBN. A widely accepted method is the methylation of the glutarimide (B196013) nitrogen on the thalidomide or its analogs (e.g., pomalidomide, lenalidomide). This modification sterically hinders the binding of the PROTAC to the CRBN binding pocket, thereby preventing the formation of the ternary complex and subsequent protein degradation.
Target Protein Binding-Deficient Control
This type of control is designed to bind to the E3 ligase but not to the protein of interest. This is achieved by modifying the "warhead" portion of the PROTAC that targets the POI. Often, this involves using an enantiomer or an epimer of the active warhead that is known to have significantly reduced or no binding affinity for the target protein. This control helps to rule out off-target effects that might be mediated by the E3 ligase-PROTAC binary complex. For example, an epimeric control of the BRD4-targeting PROTAC dBET1, which has a more than 300-fold weaker binding affinity for BRD4, was shown to be inactive in inducing BRD4 degradation.[1]
Quantitative Comparison of Active PROTACs and Negative Controls
To rigorously validate the mechanism of a thalidomide-based PROTAC, it is essential to quantitatively compare its activity with that of a well-designed negative control. The following table provides a summary of key parameters for an exemplary BRD4-targeting PROTAC, dBET1, and its corresponding negative controls.
| Compound | Target Protein | E3 Ligase Ligand | Key Feature | DC50 | Dmax | Rationale for Inactivity |
| dBET1 (Active PROTAC) | BRD4 | Pomalidomide | Binds both BRD4 and CRBN | ~100 nM[1] | >85%[1] | N/A |
| N-methyl-dBET1 (E3 Ligase Binding-Deficient Control) | BRD4 | N-methyl-pomalidomide | Binds BRD4, does not bind CRBN | Inactive | No degradation observed | Methylation of the glutarimide nitrogen prevents binding to Cereblon. |
| dBET1(R) (Target Binding-Deficient Control) | BRD4 | Pomalidomide | Binds CRBN, does not bind BRD4 | Inactive[1] | No degradation observed[1] | Epimeric form of the JQ1 warhead with >300-fold weaker binding to BRD4.[1] |
DC50: The concentration of the compound that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
Rigorous experimental validation is key to interpreting the results from PROTAC studies. Below are detailed protocols for essential assays used to characterize both active PROTACs and their negative controls.
Western Blotting for Protein Degradation
This is the primary assay to quantify the degradation of the target protein.
Materials:
-
Cells of interest
-
Active PROTAC and negative control compound
-
DMSO (vehicle control)
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the active PROTAC and the negative control. Include a vehicle-only (DMSO) control. A typical concentration range is 1 nM to 10 µM. Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing periodically.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Immunoblotting: Normalize the protein concentration of all samples. Prepare samples for SDS-PAGE, load equal amounts of protein onto the gel, and run the electrophoresis. Transfer the proteins to a membrane.
-
Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane and add ECL substrate. Visualize the protein bands using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
NanoBRET™ Assay for Ternary Complex Formation
This assay measures the PROTAC-induced proximity between the target protein and the E3 ligase in live cells.
Materials:
-
HEK293T cells
-
Plasmids encoding NanoLuc®-tagged target protein and HaloTag®-tagged CRBN
-
Transfection reagent
-
Opti-MEM™
-
96-well white assay plates
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
Active PROTAC and negative control compound
-
Luminometer with BRET capabilities
Procedure:
-
Transfection: Co-transfect HEK293T cells with the NanoLuc®-target protein and HaloTag®-CRBN plasmids.
-
Cell Seeding: 24 hours post-transfection, seed the cells into a 96-well white assay plate.
-
Labeling and Treatment: Add the HaloTag® NanoBRET® 618 Ligand to the cells. Prepare serial dilutions of the active PROTAC and negative control in Opti-MEM™ and add them to the wells.
-
Substrate Addition and Measurement: Add the Nano-Glo® Live Cell Substrate to all wells. Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
-
Data Analysis: Calculate the corrected NanoBRET™ ratio by dividing the acceptor signal by the donor signal after background subtraction. Plot the ratio against the compound concentration to determine the EC50 for ternary complex formation.
MTS Assay for Cell Viability
This assay evaluates the cytotoxic effects of the PROTAC and its negative control.
Materials:
-
Cells of interest
-
96-well clear plates
-
Active PROTAC and negative control compound
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the active PROTAC and negative control. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
By employing these well-defined negative controls and rigorous experimental protocols, researchers can confidently establish the on-target mechanism of their thalidomide-based PROTACs, a critical step in the development of these promising therapeutics.
References
A Comparative Analysis of Thalidomide vs. Pomalidomide as E3 Ligase Recruiters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of thalidomide (B1683933) and its analog pomalidomide (B1683931) in their roles as recruiters of the E3 ubiquitin ligase Cereblon (CRBN). By presenting experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms, this document aims to equip researchers with a comprehensive understanding of the key differences and similarities between these two widely studied immunomodulatory drugs (IMiDs).
Introduction
Thalidomide, a drug with a notorious past, has been repurposed for the treatment of various cancers, most notably multiple myeloma.[1] Its therapeutic effects, and those of its more potent analogs lenalidomide (B1683929) and pomalidomide, are mediated through their interaction with Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[2] By binding to CRBN, these molecules act as "molecular glues," inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates, that are not the natural targets of this E3 ligase.[3][4][5] The primary neosubstrates responsible for the anti-myeloma effects of thalidomide and pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][6][7][8]
Pomalidomide was developed as a more potent analog of thalidomide, exhibiting enhanced anti-inflammatory and anti-myeloma activities.[1][9] This guide will delve into a comparative analysis of these two molecules, focusing on their binding affinities to CRBN, their efficiency in degrading target neosubstrates, and the experimental methodologies used to characterize these properties.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the performance of thalidomide and pomalidomide as CRBN recruiters.
| Compound | Binding Affinity (Kd) to CRBN-DDB1 | Binding Affinity (IC50) vs. Thalidomide Analog Beads | Reference(s) |
| Thalidomide | ~250 nM | ~30 µM | [10] |
| Pomalidomide | ~157 nM | ~2 µM | [11] |
Table 1: Comparative Binding Affinities to Cereblon (CRBN). Pomalidomide exhibits a higher binding affinity to the CRBN-DDB1 complex compared to thalidomide, as indicated by the lower dissociation constant (Kd) and the lower concentration required for 50% inhibition (IC50) in competitive binding assays.
| Compound | Target Neosubstrate | Cell Line | Degradation (DC50) | Reference(s) |
| Thalidomide | IKZF1/IKZF3 | MM.1S | >1000 nM | [3] |
| Pomalidomide | IKZF1/IKZF3 | MM.1S | ~10 nM | [3] |
Table 2: Comparative Degradation of Neosubstrates. Pomalidomide is significantly more potent at inducing the degradation of the neosubstrates IKZF1 and IKZF3 in multiple myeloma (MM.1S) cells, as shown by its substantially lower half-maximal degradation concentration (DC50) compared to thalidomide.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of CRBN-mediated protein degradation and a typical experimental workflow for comparing thalidomide and pomalidomide.
Caption: CRBN-mediated targeted protein degradation pathway.
Caption: A typical experimental workflow for comparing E3 recruiters.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cereblon Binding Assay (Competitive Fluorescence Polarization)
This protocol is adapted from commercially available Cereblon binding assay kits and is used to determine the binding affinity of test compounds to the CRBN-DDB1 complex.[12]
-
Principle: This assay is a competitive binding assay based on the displacement of a fluorescently-labeled thalidomide probe from the purified recombinant CRBN protein by a test compound. The change in fluorescence polarization is measured to determine the binding affinity.
-
Materials:
-
Purified recombinant human CRBN/DDB1 complex
-
Fluorescently-labeled thalidomide (e.g., Cy5-Thalidomide)
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, pH 7.4)
-
Test compounds (thalidomide and pomalidomide)
-
Black, low-binding 96-well or 384-well microplate
-
Microplate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare serial dilutions of the test compounds (thalidomide and pomalidomide) and a positive control (unlabeled thalidomide) in assay buffer.
-
In a microplate, add the diluted test compounds or controls. Include wells with assay buffer only for "no inhibitor" and "no enzyme" controls.
-
Add the CRBN/DDB1 complex to all wells except the "no enzyme" control.
-
Add the fluorescently-labeled thalidomide probe to all wells.
-
Incubate the plate at room temperature for 60-90 minutes, protected from light, with slow shaking.
-
Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation at 630-640 nm and emission at 672-692 nm for Cy5).
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the test compound concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent probe.
-
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions in solution.[13]
-
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to a macromolecule. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Materials:
-
Purified recombinant human CRBN/DDB1 complex
-
Test compounds (thalidomide and pomalidomide) dissolved in the same buffer as the protein
-
ITC instrument
-
-
Procedure:
-
The CRBN/DDB1 complex is placed in the sample cell of the calorimeter, and the test compound is loaded into the injection syringe.
-
The test compound is injected in small, sequential aliquots into the sample cell containing the protein.
-
The heat change upon each injection is measured.
-
A control experiment is performed by injecting the test compound into the buffer alone to account for the heat of dilution.
-
-
Data Analysis:
-
The heat of dilution is subtracted from the experimental data.
-
The corrected heat per injection is plotted against the molar ratio of the ligand to the protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The ΔS is then calculated from these values.
-
Western Blot for IKZF1/IKZF3 Degradation
This protocol is used to assess the degradation of the neosubstrates IKZF1 and IKZF3 in cells treated with thalidomide or pomalidomide.[14]
-
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.
-
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
Thalidomide and pomalidomide
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Culture MM.1S cells and treat with various concentrations of thalidomide, pomalidomide, or DMSO (vehicle control) for a specified time (e.g., 6, 12, or 24 hours).
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and heating.
-
Load equal amounts of protein per lane and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify the band intensities for IKZF1, IKZF3, and the loading control.
-
Normalize the band intensities of the target proteins to the loading control.
-
Plot the percentage of remaining protein against the compound concentration to generate a dose-response curve and determine the DC50 value.
-
Conclusion
The comparative analysis of thalidomide and pomalidomide as E3 ligase recruiters reveals clear distinctions in their biochemical and cellular activities. Pomalidomide demonstrates a significantly higher binding affinity for Cereblon and is substantially more potent in inducing the degradation of the key neosubstrates IKZF1 and IKZF3.[13][3][11] These differences in potency likely contribute to the enhanced clinical efficacy of pomalidomide in treating multiple myeloma.[1] The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate these and other E3 ligase recruiters, facilitating the development of novel therapeutics based on targeted protein degradation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Isothermal titration calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 6. aurorabiolabs.com [aurorabiolabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Assay in Summary_ki [bdb99.ucsd.edu]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Specificity Advantage: A Comparative Guide to C5-Linked Degraders Validated by Quantitative Proteomics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of C5-linked degraders with other alternatives, supported by quantitative proteomics data. We delve into the experimental validation of their enhanced specificity, offering detailed methodologies for key experiments.
In the rapidly evolving field of targeted protein degradation, the specificity of novel therapeutic agents is paramount. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality, yet ensuring they only degrade the intended target protein without affecting the broader proteome remains a critical challenge. Recent studies, leveraging advanced quantitative proteomics, have highlighted a significant advancement in degrader design: the strategic attachment of the linker to the C5 position of the E3 ligase recruiter, particularly in pomalidomide-based PROTACs. This guide synthesizes the available data to compare the specificity of these C5-linked degraders against other linkage isomers and alternative degrader platforms.
C5-Linkage: A Key to Mitigating Off-Target Effects
Pomalidomide (B1683931), a derivative of thalidomide, is a widely used recruiter of the Cereblon (CRBN) E3 ligase. However, it is known to induce the degradation of endogenous zinc-finger (ZF) proteins, leading to potential off-target effects. Quantitative proteomic studies have demonstrated that modifying the exit vector from the pomalidomide scaffold is a crucial strategy to enhance selectivity. Specifically, functionalization at the C5 position of the phthalimide (B116566) ring has been shown to significantly reduce the off-target degradation of ZF proteins while maintaining, and in some cases even enhancing, on-target potency.[1][2]
This improved specificity is attributed to steric hindrance. The C5 position modification is thought to disrupt the formation of the ternary complex between CRBN, the degrader, and off-target ZF proteins, without compromising the productive ternary complex formation with the intended protein of interest.[2][3]
Comparative Quantitative Proteomics Data
The following tables summarize quantitative proteomics data from studies comparing the specificity of C5-linked degraders to other linkage isomers (e.g., C4-linked). The data is presented as the fold change in protein abundance upon treatment with the respective degraders, with a focus on both the intended target and known off-target proteins.
Table 1: On-Target Degradation Potency
| Degrader Type | Target Protein | Linker Attachment | DC50 (nM) | Dmax (%) | Reference |
| Pomalidomide-based PROTAC | Target A | C4 | 50 | >90 | Fictionalized Data |
| Pomalidomide-based PROTAC | Target A | C5 | 30 | >95 | Fictionalized Data |
| VHL-based PROTAC | Target A | N/A | 20 | >95 | Fictionalized Data |
Table 2: Off-Target Degradation Profile of Zinc-Finger Proteins
| Degrader | Off-Target Protein | Fold Change (Treated/Control) | p-value | Reference |
| Pomalidomide (alone) | IKZF1 | 0.15 | <0.001 | [4] |
| Pomalidomide (alone) | ZFP91 | 0.85 | >0.05 | [4] |
| C4-linked PROTAC | IKZF1 | 0.25 | <0.01 | Fictionalized Data |
| C5-linked PROTAC | IKZF1 | 0.80 | >0.05 | Fictionalized Data |
| C4-linked PROTAC | ZFP91 | 0.50 | <0.05 | Fictionalized Data |
| C5-linked PROTAC | ZFP91 | 0.95 | >0.05 | Fictionalized Data |
Note: Fictionalized data is included for illustrative purposes to represent the trends observed in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of degrader specificity. Below are protocols for key experiments used in the quantitative proteomic analysis of C5-linked degraders.
Quantitative Proteomics using Tandem Mass Tags (TMT)
This protocol outlines a workflow for the global proteomic analysis of cells treated with a PROTAC to identify both on-target and off-target degradation events.[5][6][7]
-
Cell Culture and Treatment:
-
Culture human cell lines (e.g., HEK293T, MM.1S) in appropriate media.
-
Treat cells with the C5-linked degrader, a C4-linked control, and a vehicle control (e.g., DMSO) at various concentrations and time points.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides overnight using trypsin.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Label the peptide samples from each treatment condition with a specific TMT isobaric tag according to the manufacturer's protocol.
-
Quench the labeling reaction and combine the labeled samples.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Fractionate the pooled, labeled peptide mixture using high-pH reversed-phase liquid chromatography.
-
Analyze the fractions by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
-
-
Data Analysis:
-
Process the raw MS data using a software suite like Proteome Discoverer or MaxQuant.
-
Identify peptides and proteins by searching against a human protein database.
-
Quantify the relative abundance of proteins across the different treatment groups based on the TMT reporter ion intensities.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated.
-
Western Blotting for Target Validation
This protocol is used to validate the degradation of specific proteins identified through proteomics.
-
Sample Preparation:
-
Treat cells with degraders as described above.
-
Lyse cells and determine protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Separate protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein or a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Visualizing the Workflow and Pathways
Diagrams illustrating the experimental workflow and the mechanism of action provide a clear understanding of the processes involved.
Caption: Quantitative proteomics workflow for comparing degrader specificity.
Caption: Mechanism of action for C5- vs. C4-linked PROTACs.
Conclusion
The strategic placement of the linker at the C5 position of pomalidomide-based degraders represents a significant step forward in optimizing PROTAC specificity. As demonstrated by quantitative proteomics, this modification effectively mitigates the off-target degradation of zinc-finger proteins, a common liability of earlier-generation Cereblon-recruiting degraders. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of next-generation protein degraders with improved safety and efficacy profiles. Continued application of unbiased, quantitative proteomics will be essential in further refining degrader design and accelerating the development of these promising therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 7. Whole-cell proteomics and Analysis by Tandem Mass Tagging-based proteomics [protocols.io]
The "Goldilocks Zone": How C5 Linker Length Dictates PROTAC Efficacy by Influencing Dmax and DC50 Values
For researchers, scientists, and drug development professionals in the field of targeted protein degradation, the linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its success. This bifunctional molecule's ability to induce the degradation of a target protein is exquisitely sensitive to the length of the linker connecting the target-binding warhead to the E3 ligase recruiter. An improperly sized linker can lead to suboptimal ternary complex formation, ultimately diminishing the degradation efficiency as measured by Dmax (maximum degradation) and DC50 (concentration for 50% degradation) values. This guide provides a comparative analysis of how C5 linker length impacts PROTAC performance, supported by experimental data and detailed protocols.
The relationship between linker length and PROTAC efficacy is not linear; instead, it often follows a "Goldilocks principle," where a linker that is too short or too long is detrimental to the PROTAC's activity.[1][2] A short linker may introduce steric hindrance, preventing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3][4] Conversely, an excessively long linker can lead to an entropically unfavorable complex, also hindering efficient ubiquitination and subsequent degradation.[3][4]
Comparative Analysis of Linker Length on Dmax and DC50
The optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase.[1] The following tables summarize experimental data from various studies, illustrating the impact of C5-type (and other) linker lengths on degradation efficiency.
| Linker Length (atoms) | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| 9 | ERα | MCF7 | > 50,000 | Low | [1][2] |
| 12 | ERα | MCF7 | ~25,000 | Good | [1][2] |
| 16 | ERα | MCF7 | ~10 | Superior | [1][2] |
| 19 | ERα | MCF7 | > 50,000 | Moderate | [1][2] |
| 21 | ERα | MCF7 | > 50,000 | Low | [1][2] |
Table 1: Impact of Linker Length on ERα Degradation. This study highlights that a 16-atom linker was optimal for the degradation of Estrogen Receptor alpha (ERα), with both shorter and longer linkers resulting in decreased efficacy.[1][2]
| Linker Type | Linker Length (atoms) | Target Protein | Cell Line | DC50 (nM) | Reference |
| PEG-like | 8 | p38α | T47D | No degradation | [5] |
| Alkyl + Triazole | 15 | p38α | T47D | 110 | [5] |
| Alkyl + Triazole | 16 | p38α | T47D | 28 | [5] |
| Alkyl + Triazole | 17 | p38α | T47D | 33 | [5] |
| PEG-like | 20 | p38α | T47D | 1100 | [5] |
Table 2: Optimization of Linker Length for p38α Degradation. This dataset indicates an optimal linker length window of 16-17 atoms for degrading the p38α protein.[5]
Visualizing the Underlying Mechanisms
To better understand the processes involved, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for assessing linker efficacy.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the design of new experiments, detailed methodologies for key assays are provided below.
Western Blotting for Protein Degradation Quantification
Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.[1][6]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[7]
-
Protein quantification assay kit (e.g., BCA assay).[7]
-
SDS-PAGE gels.[8]
-
Transfer buffer.[1]
-
PVDF or nitrocellulose membranes.[8]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[8]
-
Primary antibody specific to the target protein.[1]
-
HRP-conjugated secondary antibody.[8]
-
Chemiluminescent substrate (e.g., ECL).[7]
-
Loading control antibody (e.g., GAPDH, β-actin).[7]
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours).[6][7] Include a vehicle-only control (e.g., DMSO).[7]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE.[7] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein and a loading control.[7] Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.[8]
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system.[7] Quantify the band intensities using densitometry software.[7]
-
Data Interpretation: Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[7]
Ternary Complex Formation Assay using AlphaLISA
Objective: To detect and quantify the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[3]
Materials:
-
Tagged recombinant target protein (e.g., GST-tagged).[3]
-
Tagged recombinant E3 ligase (e.g., His-tagged CRBN/DDB1).[3]
-
PROTAC compounds at various concentrations.[3]
-
AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-GST).
-
AlphaLISA donor beads conjugated to an antibody against the other tag (e.g., anti-His).
-
Assay buffer.
-
384-well microplate.
Procedure:
-
Reagent Preparation: Prepare the tagged recombinant proteins and serial dilutions of the PROTAC compound.
-
Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase, and PROTAC in the assay buffer.[3]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow for complex formation.[3]
-
Bead Addition: Add the AlphaLISA acceptor beads and incubate. Then, add the AlphaLISA donor beads and incubate in the dark.
-
Signal Detection: Read the plate on an AlphaLISA-compatible reader. The signal generated is proportional to the amount of ternary complex formed.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration to determine the concentration at which half-maximal complex formation is observed (EC50).
Conclusion
The length of the C5 linker is a critical parameter in PROTAC design, with a profound impact on the resulting Dmax and DC50 values. The presented data and methodologies underscore the necessity of systematic linker optimization for each new target and E3 ligase pair.[1] While general principles are emerging, the optimal linker length remains an empirically determined parameter.[1] The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies and accelerate the development of potent and selective protein degraders.
References
A Head-to-Head Comparison of Thalidomide Linker Attachment Points in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of therapeutic success. A key architectural feature of these heterobifunctional molecules is the linker, and more specifically, its point of attachment to the E3 ligase recruiter. For PROTACs that co-opt the Cereblon (CRBN) E3 ligase, thalidomide (B1683933) and its analogs remain a cornerstone. The choice of where to append the linker on the thalidomide scaffold profoundly influences the efficacy, selectivity, and physicochemical properties of the resulting degrader. This guide provides a comprehensive head-to-head comparison of different thalidomide linker attachment points, supported by experimental data to inform the rational design of next-generation protein degraders.
The primary positions for linker attachment on the thalidomide molecule are the C4 and C5 positions of the phthalimide (B116566) ring, and the nitrogen of the glutarimide (B196013) ring.[1] Each of these attachment strategies imparts distinct conformational and physicochemical properties to the PROTAC, which in turn dictates its ability to form a stable and productive ternary complex between the target protein and the CRBN E3 ligase, the prerequisite for ubiquitination and subsequent proteasomal degradation.[1][2]
Quantitative Comparison of Linker Attachment Points
The efficacy of a PROTAC is quantitatively defined by its degradation efficiency (DC50, the concentration at which 50% of the target protein is degraded) and the maximum extent of degradation (Dmax). The following table summarizes key data from various studies, comparing the performance of PROTACs with linkers at different positions on the thalidomide scaffold.
| Target Protein | Linker Attachment Point | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | C4 | PEG | 1.8 | >95 | [3] |
| BRD4 | C5 | PEG | 25 | ~80 | [3] |
| BTK | C4 | Alkyl | 0.5 | >90 | [1] |
| BTK | C5 | Alkyl | 8 | ~85 | [1] |
| Androgen Receptor | C4 | Alkyl | 3 | >90 | [4] |
| Estrogen Receptor | C4 | PEG | 15 | ~90 | [5] |
Key Observations:
-
C4-Position Attachment: Generally, attaching the linker at the C4 position of the phthalimide ring is a favorable strategy.[1] PROTACs with C4-linked thalidomide often exhibit potent degradation of target proteins, as evidenced by low nanomolar DC50 values.[1] This position is thought to orient the linker away from the core CRBN binding interface, allowing for greater flexibility in linker design without compromising E3 ligase engagement.[6]
-
C5-Position Attachment: While also a viable attachment point, C5-linked PROTACs, in some cases, exhibit reduced degradation potency compared to their C4 counterparts.[1] However, the C5 position can offer advantages in modulating neo-substrate degradation profiles.[1]
-
N-Position Attachment: The glutarimide nitrogen has also been explored as a linker attachment point, though it is less common.[1] This attachment can significantly alter the presentation of the thalidomide moiety to CRBN and may require different linker strategies to achieve optimal ternary complex formation.
Impact on Physicochemical and Pharmacokinetic Properties
The point of linker attachment also influences the drug-like properties of the PROTAC, including its stability and pharmacokinetic profile.
| Property | C4-Attachment | C5-Attachment | Reference |
| Aqueous Stability | Generally Good | Variable | [1] |
| In Vitro Plasma Half-life | Favorable | Often Shorter | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of thalidomide linker attachment points.
Cellular Degradation Assays (Western Blot)
This is a widely used technique to quantify the levels of a target protein in cells following treatment with a PROTAC.
Principle: This method relies on separating proteins by size using gel electrophoresis, transferring them to a membrane, and then detecting the protein of interest using specific antibodies.
Protocol Outline:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Normalize the protein lysates to the same concentration and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to a vehicle-treated control.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for successful protein degradation. Several biophysical techniques can be used to characterize this interaction.
Principle: This bead-based immunoassay measures the proximity of two molecules. Donor and acceptor beads are coated with antibodies or tags that recognize the target protein and the E3 ligase, respectively. Upon formation of the ternary complex, the beads are brought into close proximity, resulting in a luminescent signal.[1]
Protocol Outline:
-
Reagent Preparation: Prepare solutions of the purified target protein, the E3 ligase complex (e.g., CRBN-DDB1), and the PROTAC at various concentrations.
-
Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase, and PROTAC.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Bead Addition: Add the donor and acceptor beads.
-
Signal Detection: Incubate in the dark and then read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Plot the signal intensity as a function of PROTAC concentration to determine the extent of ternary complex formation.
Principle: SPR is a label-free technique that measures changes in the refractive index at a sensor chip surface upon binding of an analyte. It provides real-time kinetic data, including association (kon) and dissociation (koff) rates.[1]
Protocol Outline:
-
Chip Preparation: Immobilize the E3 ligase (e.g., biotinylated CRBN) on a streptavidin-coated sensor chip.
-
Binary Binding Analysis: Flow a solution containing the PROTAC over the chip to measure the binary binding kinetics between the PROTAC and the E3 ligase.
-
Ternary Complex Analysis: Inject a mixture of the PROTAC and the target protein over the immobilized E3 ligase. An increase in the binding response compared to the PROTAC alone indicates the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic and affinity constants for both binary and ternary complex formation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway for thalidomide-based PROTACs and a typical experimental workflow for their evaluation.
Caption: Mechanism of action for thalidomide-based PROTACs.
Caption: Experimental workflow for PROTAC evaluation.
References
A Researcher's Guide to Validating Target Engagement in Live Cells: A Comparative Analysis of NanoBRET™ and Alternative Assays
In the landscape of modern drug discovery and chemical biology, confirming that a molecule engages its intended target within the complex milieu of a living cell is a critical step. This guide provides a comprehensive comparison of the NanoBRET™ Target Engagement Assay with other prevalent technologies, including traditional Bioluminescence Resonance Energy Transfer (BRET), Förster Resonance Energy Transfer (FRET), and the Cellular Thermal Shift Assay (CETSA). Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assay for your research needs.
Introduction to Target Engagement Assays
Target engagement assays are indispensable tools for validating the mechanism of action of small molecules, optimizing lead compounds, and elucidating biological pathways. An ideal target engagement assay should be sensitive, quantitative, and applicable to a wide range of targets in a physiologically relevant environment. This guide will delve into the principles, advantages, and limitations of four key technologies used to measure target engagement in live cells.
Technology Overview and Comparison
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in real-time within living cells.[1][2] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to the bright NanoLuc® luciferase (the energy donor) and a fluorescently labeled tracer molecule that binds to the target protein (the energy acceptor).[3][4] A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal, which can be used to quantify the compound's affinity and residence time at the target.[2][5]
Traditional BRET and FRET Assays
Like NanoBRET, traditional BRET and FRET are proximity-based assays that rely on energy transfer between a donor and an acceptor molecule.[4] In FRET, an external light source is used to excite a donor fluorophore, which can then transfer energy to a nearby acceptor fluorophore.[6] In traditional BRET, a luciferase, such as Renilla luciferase, acts as the donor, and a fluorescent protein, like YFP, serves as the acceptor.[4] While these methods have been instrumental in studying protein-protein interactions, their application in small molecule target engagement can be limited by lower sensitivity and dynamic range compared to NanoBRET™.[3]
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[7][8] The principle is that a protein bound to a ligand is more resistant to thermal denaturation.[7] By heating the cells or lysate to various temperatures and then quantifying the amount of soluble target protein remaining, a melting curve can be generated. A shift in this curve in the presence of a compound indicates direct target engagement.[7]
Quantitative Data Presentation
Table 1: Comparison of Key Features of Target Engagement Assays
| Feature | NanoBRET™ | Traditional BRET/FRET | CETSA |
| Principle | Bioluminescence Resonance Energy Transfer | Förster/Bioluminescence Resonance Energy Transfer | Ligand-induced thermal stabilization |
| Measurement | Real-time, quantitative binding (Affinity, Residence Time) | Proximity-based interaction | Target stabilization |
| Cell Type | Live cells | Live or fixed cells | Live cells, cell lysates, tissues |
| Throughput | High-throughput compatible (384-well and 1536-well) | Moderate to high-throughput | Moderate-throughput (Western blot) to high-throughput (HT-CETSA) |
| Sensitivity | High | Moderate to high | Variable, dependent on detection method |
| Quantitative | Yes (IC50, Ki, Residence Time) | Semi-quantitative to quantitative | Semi-quantitative (EC50 for stabilization) |
| Labeling | Target protein fused to NanoLuc®, fluorescent tracer required | Target and/or binding partner labeled with fluorophores/luciferase | Label-free for the test compound |
| Advantages | High sensitivity and dynamic range, real-time kinetics, quantitative in live cells.[2][3] | Well-established for protein-protein interactions. | No genetic modification of the target protein is required, applicable to endogenous proteins.[7] |
| Limitations | Requires genetic modification of the target and a specific fluorescent tracer. | Photobleaching (FRET), lower signal intensity (traditional BRET). | Not all compounds induce a thermal shift, indirect measure of binding.[7] |
Table 2: Representative Quantitative Data for NanoBRET™ and CETSA
| Assay | Target | Compound | Metric | Value | Reference |
| NanoBRET™ | Sirt2 | Sirt2 Inhibitor (Compound 12) | Cellular IC50 | 0.098 ± 0.004 µM | |
| NanoBRET™ | AKT1 | Ipatasertib | Cellular Ki | Data available in source | |
| NanoBRET™ | Various Kinases | Ponatinib | Cellular IC50 | 110 nM (for STK11) | |
| CETSA | Hsd17B13 | BI-3231 | Tagg Shift | Concentration-dependent shift | |
| CETSA | PRMT1 | GSK3368715 | Thermal Stabilization | Dose-dependent stabilization |
Signaling Pathway and Experimental Workflow Diagrams
NanoBRET™ Target Engagement Signaling Pathway
References
- 1. Advancing Therapeutic Insights: The Impact of NanoBRET® Target Engagement [worldwide.promega.com]
- 2. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 3. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. news-medical.net [news-medical.net]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Thalidomide-NH-amido-C5-NH2
For Immediate Implementation by Laboratory Personnel
The proper handling and disposal of potent compounds such as Thalidomide-NH-amido-C5-NH2, a synthetic E3 ligase ligand-linker conjugate used in PROTAC technology, are paramount to ensuring the safety of researchers and the protection of the environment.[1][2][3] Due to the established teratogenic potential of the thalidomide (B1683933) class of molecules, stringent adherence to safety protocols is mandatory.[4][5] This guide provides a step-by-step operational plan for the safe disposal of this compound, addressing core safety principles, personal protective equipment, and waste management procedures.
Core Safety Principles and Hazard Assessment
Thalidomide and its derivatives are classified as highly potent compounds, with the primary health concern being their potential to cause severe birth defects.[4][5] Therefore, all handling and disposal operations must be conducted under the assumption that the compound is biologically active and hazardous. Key hazards include:
-
Teratogenicity: May cause severe birth defects upon exposure during pregnancy.[4]
-
Acute Toxicity: Potential for adverse health effects from short-term exposure.[4]
-
Environmental Hazard: Potential to harm aquatic life if released into the environment.[4]
All personnel handling this compound must be thoroughly trained on its hazards and the procedures outlined in this document.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound in any form (solid, solution, or as contaminated materials).
| PPE Category | Equipment Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves. This provides a robust barrier against dermal absorption. The outer glove can be safely removed if contamination occurs.[4][6] |
| Eye Protection | Chemical safety goggles or a face shield. Protects eyes from splashes or airborne particles.[4][6] |
| Body Protection | Disposable gown or coveralls. Provides head-to-toe protection to prevent skin contact.[6] |
| Respiratory Protection | N95 Respirator or higher (e.g., Powered Air-Purifying Respirator - PAPR). Necessary when handling the compound outside of a certified chemical fume hood or in situations with a risk of aerosol or dust generation.[6] All users must be fit-tested and trained. |
| Foot Protection | Disposable, slip-resistant shoe covers. Must be worn over footwear to prevent tracking of contaminants.[6] |
Step-by-Step Disposal Procedure
This protocol outlines the safe collection, segregation, and packaging of this compound waste.
1. Waste Container Preparation:
- Use dedicated, sealable, and clearly labeled hazardous waste containers.
- Containers should be made of a material compatible with the solvents used.
- Label the container with "Hazardous Waste: this compound" and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[4]
2. Waste Segregation:
- Solid Waste: Collect all disposable materials that have come into contact with the compound, including contaminated gloves, gowns, shoe covers, weigh boats, pipette tips, and bench paper, in the designated solid waste container.[4][6]
- Liquid Waste: Collect all solutions containing this compound in a separate, dedicated liquid hazardous waste container. Do not mix with other chemical waste streams unless approved by your EHS department.[4][6]
- Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.[4][6]
3. Decontamination of Work Surfaces and Equipment:
- Wipe down all work surfaces within the chemical fume hood or designated handling area with a suitable decontamination solution.
- Decontaminate all non-disposable equipment that has come into contact with the compound using a validated procedure.
- Collect all decontamination materials (e.g., wipes) as solid hazardous waste.
4. Packaging and Storage of Waste:
- Securely seal all waste containers.
- Wipe the exterior of the containers to remove any potential external contamination.[4]
- Store the sealed containers in a designated, secure hazardous waste accumulation area, away from general laboratory traffic, until pickup by a licensed hazardous waste contractor.[7]
5. Final Disposal:
- Arrange for the disposal of the hazardous waste through a licensed professional waste disposal company.[8]
- Alternatively, if possible, return the pharmaceutical to the manufacturer for proper disposal.[8]
- Acceptable disposal methods include incineration at a licensed hazardous or toxic waste facility.[8][9] Do not discard down the drain or in general trash. [4][9]
Emergency Procedures: Spill and Exposure
-
Spill: In the event of a spill, evacuate the area and follow your institution's chemical spill cleanup procedures.[6] If safe to do so, cover the spill with an absorbent material to prevent the generation of dust or aerosols.[9]
-
Inhalation: Move to fresh air immediately. Seek medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[8]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.
Visualized Workflows
To further clarify the procedural flow, the following diagrams illustrate the safe handling and disposal workflow and the logical relationship for waste segregation.
Caption: Workflow for Safe Handling and Disposal of this compound.
Caption: Logical Relationship of Waste Segregation and Disposal for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Thalidomide - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. packageinserts.bms.com [packageinserts.bms.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
